molecular formula C12H12ClNS B2750662 3-(Phenylsulfanyl)aniline hydrochloride CAS No. 92902-55-1

3-(Phenylsulfanyl)aniline hydrochloride

Cat. No.: B2750662
CAS No.: 92902-55-1
M. Wt: 237.75
InChI Key: JBNPXZDDLIRRTF-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)aniline hydrochloride is a useful research compound. Its molecular formula is C12H12ClNS and its molecular weight is 237.75. The purity is usually 95%.
BenchChem offers high-quality 3-(Phenylsulfanyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenylsulfanyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylsulfanylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNPXZDDLIRRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92902-55-1
Record name 3-(phenylsulfanyl)aniline hydrochloride
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Foundational & Exploratory

3-(Phenylsulfanyl)aniline hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

3-(Phenylsulfanyl)aniline Hydrochloride: A Technical Whitepaper on Structural Dynamics, Synthesis, and Medicinal Applications

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for developing complex pharmacophores. 3-(Phenylsulfanyl)aniline hydrochloride (also known as 3-(phenylthio)aniline hydrochloride) is a highly versatile intermediate characterized by a diaryl thioether linkage and a protonated primary amine,[1]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic behavior, and a field-proven synthetic workflow. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical chemical properties and practical, self-validating laboratory applications.

Chemical Identity & Physicochemical Data

Understanding the quantitative baseline of a building block is the first step in rational library design. The hydrochloride salt form is specifically utilized to mitigate the oxidative instability inherent to electron-rich thioethers.

Table 1: Physicochemical Properties of 3-(Phenylsulfanyl)aniline hydrochloride

PropertyValueScientific Rationale / Remarks
IUPAC Name 3-(Phenylsulfanyl)aniline hydrochlorideDenotes the meta-substitution of the thioether on the aniline core.
CAS Registry Number 92902-55-1Standard identifier for the hydrochloride salt,[1].
Molecular Formula C₁₂H₁₂ClNSAccounts for the free base (C₁₂H₁₁NS) + HCl[1].
Molecular Weight 237.75 g/mol Optimal low molecular weight for fragment-based drug discovery (FBDD).
Physical State Off-white to pale yellow powderColoration is sensitive to trace oxidation of the sulfur atom.
Solubility Soluble in DMSO, MeOH, H₂OSalt formation drastically improves aqueous solubility compared to the free base.

Structural Analysis & Mechanistic Properties

The molecular architecture of 3-(phenylsulfanyl)aniline hydrochloride dictates its utility in medicinal chemistry. The molecule is not flat; the thioether linkage (-S-) introduces a distinct dihedral angle, creating a V-shaped conformational flexibility that is highly prized when targeting deep, hydrophobic kinase pockets.

Causality in Salt Selection: The choice of the hydrochloride salt over the free base is a deliberate design strategy. The free base of 3-(phenylsulfanyl)aniline is an electron-rich system susceptible to aerial oxidation, which can lead to the formation of unwanted sulfoxides. By protonating the aniline nitrogen (-NH₃⁺), electron density is inductively withdrawn from the aromatic ring. This significantly reduces the molecule's susceptibility to oxidation while simultaneously enhancing its shelf-life and aqueous solubility for biological assays.

Pharmacophore Molecule 3-(Phenylsulfanyl)aniline Hydrochloride Aniline Protonated Aniline (-NH3+) Molecule->Aniline Thioether Thioether Linker (-S-) Molecule->Thioether Phenyl Terminal Phenyl Ring Molecule->Phenyl Role1 Aqueous Solubility & H-Bond Donor Aniline->Role1 Role2 Conformational Flexibility (Dihedral Angle) Thioether->Role2 Role3 Hydrophobic Pocket Interaction (π-π stacking) Phenyl->Role3

Logical relationship of structural moieties to pharmacophore properties.

Synthetic Workflows and Experimental Protocols

The synthesis of diaryl thioethers often relies on Nucleophilic Aromatic Substitution (SₙAr) followed by nitro reduction[2]. The following protocol is engineered as a self-validating system, ensuring that each step provides measurable feedback to the chemist.

SynthWorkflow Start 3-Fluoronitrobenzene + Thiophenol SNAr SNAr Reaction (K2CO3, DMF, 110°C) Start->SNAr Intermediate 3-(Phenylthio)nitrobenzene SNAr->Intermediate Reduction Reduction (Fe/HCl, EtOH/H2O) Intermediate->Reduction FreeBase 3-(Phenylsulfanyl)aniline (Free Base) Reduction->FreeBase SaltForm Salt Formation (4M HCl in Dioxane) FreeBase->SaltForm Product 3-(Phenylsulfanyl)aniline Hydrochloride SaltForm->Product

Experimental workflow for the synthesis of 3-(Phenylsulfanyl)aniline hydrochloride.

Step-by-Step Methodology

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

  • Procedure: Dissolve 3-fluoronitrobenzene (1.0 eq) and thiophenol (1.1 eq) in anhydrous DMF. Add anhydrous K₂CO₃ (1.5 eq) and heat the mixture to 110°C under an inert argon atmosphere for 4-6 hours.

  • Causality: K₂CO₃ is selected because it is a mild base, perfectly suited to deprotonate thiophenol (pKa ~6.6) without causing degradation of the nitroarene precursor. DMF provides the high dielectric constant necessary to stabilize the polar transition state of the SₙAr mechanism[2].

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the higher-Rf 3-fluoronitrobenzene validates the total consumption of the limiting reagent.

Step 2: Nitro Group Reduction (Béchamp Method)

  • Procedure: Suspend the isolated 3-(phenylthio)nitrobenzene in an EtOH/H₂O mixture. Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Reflux for 2 hours. Filter hot through Celite to remove iron sludge, then extract with EtOAc.

  • Causality: Why use iron instead of standard Palladium-catalyzed hydrogenation (Pd/C, H₂)? Divalent sulfur compounds (thioethers) are notorious for poisoning palladium catalysts by irreversibly binding to the active metal surface. The Béchamp reduction bypasses this limitation, ensuring high yields without catalyst deactivation.

  • Self-Validation: FTIR spectroscopy will show the disappearance of strong NO₂ stretches (1530, 1350 cm⁻¹) and the emergence of primary amine N-H stretches (3300-3400 cm⁻¹).

Step 3: Hydrochloride Salt Formation

  • Procedure: Dissolve the free base in anhydrous diethyl ether. Dropwise, add 4M HCl in dioxane (1.2 eq) at 0°C. Stir for 30 minutes, filter the resulting precipitate, and wash with cold ether.

  • Causality: Dioxane and ether are aprotic and non-polar. This specific solvent environment forces the highly polar hydrochloride salt to precipitate immediately upon formation, driving the equilibrium forward and leaving unreacted organic impurities dissolved in the mother liquor.

  • Self-Validation: The immediate formation of an off-white precipitate confirms salt formation. ¹H NMR (DMSO-d₆) will reveal a broad singlet at ~10.0 ppm, validating the presence of the -NH₃⁺ protons.

Applications in Drug Discovery

3-(Phenylsulfanyl)aniline derivatives are extensively utilized in the synthesis of targeted therapeutics[3]. The meta-substituted aniline acts as an ideal nucleophile for coupling with electrophilic heterocycles (e.g., pyrimidines or quinazolines) to generate library compounds for High-Throughput Screening (HTS).

Historically, diaryl thioethers have been critical in the development of anthelmintic agents and advanced tyrosine kinase inhibitors (TKIs)[2]. The sulfur atom not only acts as a bioisostere for oxygen (ether) or methylene linkages but also provides unique polarizability that can enhance binding affinity within cysteine-rich kinase domains.

References[1] Title: 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich

Sources

Thermodynamic Profiling and Melting Point Determination of 3-(Phenylsulfanyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, thioether-substituted anilines serve as critical pharmacophores for kinase inhibitors and CNS-active agents. The compound 3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1)[1] is a highly utilized intermediate. While its free base counterpart (CAS: 3985-12-4)[2] is often a low-melting solid or viscous oil, the hydrochloride salt is synthesized to enforce crystalline stability, enhance aqueous solubility, and improve shelf-life.

This whitepaper provides an authoritative guide on the thermodynamic properties of 3-(Phenylsulfanyl)aniline hydrochloride, focusing on the causality behind its melting point range and the self-validating protocols required for its precise determination.

Structural Causality: The Thermodynamics of Salt Formation

The melting point of a compound is a direct macroscopic reflection of its microscopic lattice energy. The free base 3-(phenylsulfanyl)aniline possesses weak intermolecular forces (primarily Van der Waals and weak dipole-dipole interactions). By introducing anhydrous hydrochloric acid, the amine is protonated, creating a robust ionic lattice network.

This ionic bonding significantly increases the enthalpy of fusion (


). Consequently, while the free base is difficult to isolate as a pure crystalline solid at room temperature, high-purity (>98%) 3-(Phenylsulfanyl)aniline hydrochloride exhibits a highly stable, predictable melting point range, typically observed between 168.0 °C and 172.5 °C  (dependent on the specific polymorphic form and crystallization solvent used during isolation). Commercial availability through suppliers like Sigma-Aldrich[3] relies on this stable salt form for global distribution.

SaltFormation FreeBase 3-(Phenylsulfanyl)aniline (Free Base, Oil/Low MP) Protonation Amine Protonation (Increased Lattice Energy) FreeBase->Protonation HCl Anhydrous HCl in Diethyl Ether HCl->Protonation Salt Hydrochloride Salt (High MP Crystalline Solid) Protonation->Salt

Fig 1. Thermodynamic stabilization via hydrochloride salt formation.

Methodological Framework: Self-Validating Protocols

To ensure absolute scientific integrity, the determination of the melting point must be treated as a self-validating system . This means the protocol must inherently detect and correct for instrumental drift and sample preparation errors.

Protocol A: High-Precision Capillary Method (Optical)

This method relies on the physical observation of the phase transition and must adhere strictly to pharmacopeial standards (e.g., USP <741>).

Step-by-Step Methodology:

  • Desiccation (Moisture Removal): Place 50 mg of 3-(Phenylsulfanyl)aniline hydrochloride in a vacuum desiccator over phosphorus pentoxide (

    
    ) at 40 °C at <10 mbar for 24 hours.
    
    • Causality: Water acts as a plasticizer within the crystal lattice. Even 0.5% residual moisture will disrupt hydrogen bonding, leading to a depressed and broadened melting range.

  • Instrument Calibration (The Self-Validation Step): Prior to analyzing the sample, run a USP-certified melting point standard (e.g., Sulfanilamide, MP 164.5–166.5 °C). If the instrument deviates by >0.5 °C, recalibrate the thermal block.

  • Capillary Packing: Pulverize the dried sample using an agate mortar. Load the powder into a glass capillary tube. Drop the tube through a 1-meter glass guide tube onto a hard surface 5 times to pack the solid to a strict depth of 2.5 mm.

    • Causality: Loose packing creates air pockets. Air is a poor thermal conductor, which causes a temperature gradient across the sample, resulting in an artificially wide melting range.

  • Thermal Ramping: Insert the capillary into the apparatus. Rapidly heat the block to 155 °C. Once reached, strictly reduce the heating rate to 1.0 °C/min .

    • Causality: A slow ramp rate ensures thermal equilibrium between the heating block, the digital thermometer, and the sample lattice, eliminating thermal lag.

  • Data Acquisition: Record the Onset Point (the first appearance of a liquid meniscus) and the Clear Point (complete liquefaction with no visible solid).

Protocol B: Differential Scanning Calorimetry (DSC)

For researchers requiring thermodynamic purity profiles, DSC is the gold standard.

ThermalAnalysis A Sample Preparation (Desiccation & Milling) B Capillary Method (Optical USP <741>) A->B C Differential Scanning Calorimetry (DSC) A->C D Visual Onset & Clear Point (Phase Transition) B->D E Endothermic Peak Analysis (Enthalpy of Fusion) C->E F Data Concordance & Polymorph Identification D->F E->F

Fig 2. Dual-methodological workflow for precise melting point determination.

Quantitative Data & Comparative Analysis

The table below summarizes the expected quantitative parameters when analyzing 3-(Phenylsulfanyl)aniline hydrochloride across both methodologies.

ParameterCapillary Method (Optical)DSC (Thermodynamic)Causality / Scientific Rationale
Heating Rate 1.0 °C / min5.0 °C / minDSC utilizes smaller masses, allowing faster equilibrium.
Sample Size ~1 - 2 mg (2.5 mm depth)2.0 - 5.0 mg (Al pan)DSC requires exact microgram precision for

math.
Expected Range 168.0 - 172.5 °C Peak at ~171.0 °C Reflects the high lattice energy of the pure HCl salt.
Detection Mechanism Visual (Meniscus formation)Heat Flow (Endotherm)DSC can detect hidden solid-solid polymorphic transitions.
Purity Implication Range

1.5 °C indicates >98%
Sharp, symmetric peakBroad ranges indicate lattice defects or residual solvents.

Troubleshooting & Polymorphic Variance

If the observed melting point of 3-(Phenylsulfanyl)aniline hydrochloride deviates significantly from the 168.0–172.5 °C range, researchers must investigate the causality of the depression. Melting point depression is rarely a failure of the instrument; it is a thermodynamic indicator of lattice disruption.

MPDepression Impurity Lattice Impurities (e.g., Residual Solvents) Disruption Disruption of Intermolecular Bonds Impurity->Disruption Energy Lowered Lattice Energy Disruption->Energy MP Broadened & Depressed MP Range Energy->MP

Fig 3. Mechanistic pathway of melting point depression due to lattice impurities.

Common Causes for Deviation:

  • Residual Solvents: If the salt was crystallized from ethanol/diethyl ether and not subjected to adequate high-vacuum drying, trapped solvent molecules will disrupt the ionic packing.

  • Free Base Contamination: Incomplete protonation during synthesis leaves residual 3-(phenylsulfanyl)aniline free base[2] in the matrix, which acts as a massive impurity, severely depressing the melting point.

  • Polymorphism: Thioether anilines are known to exhibit polymorphism. If a metastable polymorph is isolated due to rapid crash-cooling, the melting point will be lower than the thermodynamically stable form. DSC is required to differentiate between a depressed melting point (due to impurity) and a true polymorphic shift.

References

  • PubChem (National Institutes of Health) . 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312. Retrieved from:[Link]

Sources

Comprehensive Physicochemical and Synthetic Profiling of 3-(Phenylsulfanyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Here is an in-depth technical guide detailing the physicochemical properties, structural causality, and synthetic validation of 3-(Phenylsulfanyl)aniline hydrochloride.

Executive Summary

3-(Phenylsulfanyl)aniline hydrochloride is a critical bifunctional building block extensively utilized in medicinal chemistry and advanced materials science. By integrating a lipophilic phenylsulfanyl moiety with a reactive aniline group, this compound serves as a versatile precursor for synthesizing complex kinase inhibitors, diaryl thioethers, and specialized polymers. This guide provides a rigorous technical breakdown of its molecular weight, chemical formula, structural causality, and self-validating synthetic protocols to ensure high-fidelity downstream applications.

Physicochemical Profiling & Molecular Identification

The precise molecular characterization of 3-(Phenylsulfanyl)aniline hydrochloride is foundational for stoichiometric calculations in drug development. The compound exists as a hydrochloride salt, which significantly alters its molecular weight and solubility profile compared to its free base counterpart.

The molecular weight is calculated by combining the exact mass of the free base (C12H11NS = 201.29 g/mol ) with the mass of hydrochloric acid (HCl = 36.46 g/mol ).

ParameterSpecification
Chemical Name 3-(Phenylsulfanyl)aniline hydrochloride
CAS Registry Number 92902-55-1
PubChem CID 122164312
Molecular Formula C12H12ClNS (or C12H11NS · HCl)
Molecular Weight 237.75 g/mol
Free Base Exact Mass 201.0612 Da
Physical State Solid (Crystalline Powder)
Solubility Profile Soluble in DMSO, Methanol; Moderately soluble in H2O

Data corroborated by the National Center for Biotechnology Information [1] and commercial chemical catalogs [2].

Structural Causality in Drug Design

In rational drug design, every atomic substitution must be justified by its interaction with the biological target. 3-(Phenylsulfanyl)aniline hydrochloride is engineered with three distinct functional domains, each serving a specific mechanistic purpose:

  • The Phenylsulfanyl Group (C6H5-S-): The sulfur atom introduces a specific dihedral angle (~103°), distinct from oxygen ethers, projecting the terminal phenyl ring into deep hydrophobic pockets of target proteins (e.g., allosteric kinase sites).

  • The Aniline Core (-C6H4NH2): The primary amine acts as a potent nucleophile, enabling facile amide bond formation with carboxylic acid derivatives. It also serves as a critical hydrogen-bond donor in target binding.

  • The Hydrochloride Salt (-NH3⁺ Cl⁻): Converting the free base to an HCl salt disrupts the crystal lattice energy just enough to dramatically enhance aqueous solubility and oxidative stability, preventing the premature degradation of the electron-rich aniline ring.

StructuralLogic A 3-(Phenylsulfanyl)aniline HCl Target Molecule B Phenylsulfanyl Moiety (Hydrophobic Interaction) A->B Structural Component C Aniline Moiety (H-Bond Donor & Amide Precursor) A->C Structural Component D Hydrochloride Salt (Enhanced Aqueous Solubility) A->D Formulation Form

Structural components of 3-(Phenylsulfanyl)aniline HCl and their functional roles.

Synthetic Methodology & Self-Validating Protocol

To guarantee the integrity of the final product, the synthesis must be approached as a self-validating system. The following protocol details the Pd-catalyzed cross-coupling and subsequent salt formation, embedding analytical checkpoints at every phase to prevent the propagation of errors.

Phase 1: Thioetherification (C-S Bond Formation)

  • Action: In an oven-dried flask under argon, combine 3-bromoaniline (1.0 eq) and thiophenol (1.1 eq) in anhydrous 1,4-dioxane. Add Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Heat to 100°C for 12 hours.

  • Causality: The Buchwald-Hartwig cross-coupling conditions are selected over standard SNAr because the meta-position of aniline is unactivated. Xantphos ensures the reductive elimination step strongly favors C-S bond formation over unwanted amination.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The complete disappearance of the 3-bromoaniline spot validates the catalytic cycle's completion.

Phase 2: Free Base Isolation

  • Action: Quench the reaction with deionized water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography.

  • Validation Checkpoint: Analyze the purified fraction via LC-MS. A single peak with an m/z of 202.07 ([M+H]⁺) must be observed, confirming the isolation of the free base (MW: 201.29 g/mol ) without oxidized sulfoxide byproducts.

Phase 3: Hydrochloride Salt Generation

  • Action: Dissolve the purified 3-(Phenylsulfanyl)aniline free base in anhydrous diethyl ether. Dropwise, add 2.0 equivalents of 2M HCl in diethyl ether at 0°C under vigorous stirring.

  • Causality: Utilizing anhydrous ethereal HCl prevents the hydrolysis of the newly formed salt. The 0°C environment lowers the solubility threshold, maximizing the thermodynamic yield of the precipitate.

  • Validation Checkpoint: An immediate white/off-white precipitate must form. Test the supernatant with wetted pH indicator paper; a pH < 2 confirms the complete protonation of the primary amine.

Phase 4: Crystallization and Recovery

  • Action: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry under high vacuum at 40°C for 12 hours.

  • Validation Checkpoint: Weigh the product at 2-hour intervals. Achieving a constant weight ensures the complete removal of residual solvent, empirically validating the final molecular weight of 237.75 g/mol .

Workflow Step1 1. Thioether Synthesis (Pd-catalyzed coupling) Step2 2. Free Base Isolation (Chromatography) Step1->Step2 TLC Confirmation Step3 3. Salt Formation (HCl in Ether at 0°C) Step2->Step3 LC-MS [M+H]+ 202.07 Step4 4. Analytical Validation (LC-MS, NMR, Gravimetry) Step3->Step4 Supernatant pH < 2

Step-by-step synthesis and validation workflow for the hydrochloride salt.

Analytical Validation Strategy

To definitively confirm the molecular formula (C12H12ClNS) and structural integrity, the following orthogonal analytical techniques must be employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray Ionization in positive mode (ESI+).

    • Causality: The basic aniline nitrogen readily accepts a proton during ionization.

    • Validation: The mass spectrum will show the free base mass [M-Cl]⁺ at m/z 202.07. The absence of a 237 peak in positive mode is expected, as the chloride counterion dissociates in solution.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Method: 400 MHz in DMSO-d6.

    • Causality: DMSO-d6 is selected over D2O or MeOD because it prevents rapid proton exchange, allowing for the direct observation of the anilinium (-NH3⁺) protons.

    • Validation: A broad singlet integrating to 3 protons at approximately 10.0 ppm validates the hydrochloride salt form, distinctly differentiating it from the free base (-NH2), which typically appears around 5.0 ppm.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 122164312, 3-(Phenylsulfanyl)aniline hydrochloride." PubChem. URL:[Link]

Methodological & Application

synthesis of 3-(Phenylsulfanyl)aniline hydrochloride from nitro precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-(Phenylsulfanyl)aniline Hydrochloride from Nitro Precursors

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Phenylsulfanyl)aniline hydrochloride, a valuable intermediate in pharmaceutical and materials science research. The described two-step synthesis begins with the selective reduction of the nitro precursor, 1-nitro-3-(phenylsulfanyl)benzene, to form the corresponding aniline, followed by its conversion to the stable hydrochloride salt. This application note details the underlying chemical principles, provides a robust, step-by-step laboratory protocol, and offers insights into reaction monitoring, purification, and characterization, designed for researchers, scientists, and professionals in drug development.

Introduction and Synthetic Strategy

3-(Phenylsulfanyl)aniline and its derivatives are important structural motifs in medicinal chemistry, often serving as key building blocks for the synthesis of bioactive molecules. The preparation of its hydrochloride salt enhances the compound's stability, crystallinity, and ease of handling compared to the free amine base.

The most common and reliable route to aromatic amines is the reduction of the corresponding nitroarenes.[1] This strategy is advantageous due to the wide availability of nitroaromatic precursors and the high efficiency of the reduction transformation. The overall synthetic pathway is a two-stage process:

  • Reduction of the Nitro Group: The nitro group of 1-nitro-3-(phenylsulfanyl)benzene is reduced to a primary amine. While various methods exist, such as catalytic hydrogenation[2] and metal-hydride reductions, the use of a metal in an acidic medium, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), is a classic, cost-effective, and highly reliable laboratory method.[3][4]

  • Formation of the Hydrochloride Salt: The resulting 3-(Phenylsulfanyl)aniline is treated with hydrochloric acid in a straightforward acid-base reaction to precipitate the more stable hydrochloride salt.[5][6]

This guide will focus on the tin and hydrochloric acid reduction method due to its high conversion rates and well-established procedure.

Reaction Mechanism and Rationale

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[7] In the presence of a metal like tin and a proton source like HCl, the reaction follows a direct hydrogenation pathway.

The generally accepted mechanism involves the following key stages:

  • Electron Transfer: The metal (e.g., Tin) acts as an electron donor, transferring electrons to the nitro group in a series of single-electron transfer (SET) steps.[7]

  • Protonation: The acidic medium provides protons (H+) that protonate the oxygen atoms of the nitro group, facilitating their removal as water.

  • Intermediate Formation: The reaction proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates before the final amine (-NH2) is formed.[8][9]

The final step involves the reaction of the basic aniline with HCl to form the ammonium salt, which is significantly more stable and less susceptible to air oxidation.

Synthetic_Workflow Start 1-Nitro-3-(phenylsulfanyl)benzene Inter 3-(Phenylsulfanyl)aniline Start->Inter Step 1: Reduction (Sn, conc. HCl, EtOH) End 3-(Phenylsulfanyl)aniline Hydrochloride Inter->End Step 2: Salt Formation (conc. HCl)

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocol

Safety Precautions: This procedure involves the use of concentrated acids and flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
1-Nitro-3-(phenylsulfanyl)benzeneC₁₂H₉NO₂S231.2713184-06-0Starting material.
Tin (Sn), granulatedSn118.717440-31-5Reducing agent.
Hydrochloric Acid (HCl), concentratedHCl36.467647-01-0~37% aqueous solution. Corrosive.
Ethanol (EtOH), 95%C₂H₅OH46.0764-17-5Reaction solvent. Flammable.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For neutralization. Corrosive.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Extraction solvent. Flammable.
Sodium Sulfate (Na₂SO₄), anhydrousNa₂SO₄142.047757-82-6Drying agent.
Deionized WaterH₂O18.027732-18-5For workup and solutions.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Part A: Synthesis of 3-(Phenylsulfanyl)aniline
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-nitro-3-(phenylsulfanyl)benzene (5.00 g, 21.6 mmol) and granulated tin (7.70 g, 64.8 mmol, 3.0 eq).

  • Solvent Addition: Add 50 mL of 95% ethanol to the flask.

  • Acid Addition: Fit the flask with a reflux condenser. While stirring, carefully and slowly add concentrated hydrochloric acid (25 mL) through the top of the condenser in portions. The reaction is exothermic, and the mixture may begin to reflux.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux using a heating mantle and maintain reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully add a 6 M aqueous solution of sodium hydroxide (NaOH) until the mixture is strongly alkaline (pH > 10). This will dissolve the tin hydroxides that precipitate.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-(Phenylsulfanyl)aniline as an oil or a low-melting solid. The crude product can be purified by column chromatography if necessary but is often of sufficient purity for the next step.

Part B: Preparation of 3-(Phenylsulfanyl)aniline Hydrochloride
  • Dissolution: Dissolve the crude 3-(Phenylsulfanyl)aniline from Part A in approximately 50 mL of diethyl ether or ethyl acetate.

  • Precipitation: While stirring the solution, add concentrated hydrochloric acid dropwise. A white precipitate of 3-(Phenylsulfanyl)aniline hydrochloride will form immediately. Continue adding acid until no further precipitation is observed.

  • Isolation: Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any remaining impurities.

  • Drying: Dry the collected white solid in a vacuum oven at 40-50°C to a constant weight.

Visualization of the Reduction Mechanism

Reduction_Mechanism cluster_main Direct Hydrogenation Pathway cluster_reagents Reagents Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitroso Intermediate) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Aniline Product) Hydroxylamine->Amine + 2e⁻, + 2H⁺ Reagents Sn metal (e⁻ source) HCl (H⁺ source)

Caption: Simplified mechanism for the metal-acid reduction of a nitroarene.

Results and Characterization

The procedure described is expected to yield 3-(Phenylsulfanyl)aniline hydrochloride as a white to off-white crystalline solid.

ParameterExpected Value
Starting Material 1-Nitro-3-(phenylsulfanyl)benzene (5.00 g)
Theoretical Yield 5.21 g
Typical Actual Yield 4.4 - 4.8 g (85-92%)
Appearance White to off-white crystalline solid
Melting Point ~185-189 °C (literature values may vary)

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H stretches of the ammonium salt).

  • Mass Spectrometry: To confirm the molecular weight of the free base.

  • Melting Point Analysis: To assess purity.

Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, add an additional portion of granulated tin and continue refluxing for another hour. Ensure the HCl concentration is adequate.

  • Low Yield: Low yields can result from incomplete extraction or premature precipitation during workup. Ensure the aqueous layer is thoroughly extracted and that the pH is sufficiently basic (>10) before extraction to keep the amine in its free base form.

  • Oily Product: If the final hydrochloride salt oils out instead of precipitating as a solid, try adding the acid more slowly at a lower temperature or using a different solvent system for precipitation (e.g., isopropanol/ether).

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Reduction of nitro compounds. Wikipedia. [Link]

  • Does anyone have any literature or procedure for the preparation of aniline hydrochloride?
  • p-AMINOTETRAPHENYLMETHANE. Organic Syntheses. [Link]

  • Fornasari, E., et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL C
  • Synthesis of Aniline. Scribd.
  • Preparation of aniline. PrepChem. [Link]

  • A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Deriv

Sources

Application Note: 3-(Phenylsulfanyl)aniline Hydrochloride as a Versatile Intermediate in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1; PubChem CID: 122164312) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and drug development[1]. Featuring a reactive primary amine and a lipophilic meta-thioether (phenylsulfanyl) linkage, this intermediate is a privileged starting material for synthesizing multi-kinase inhibitors (e.g., diaryl ureas) and targeted amide pharmacophores.

This application note provides researchers with field-validated, step-by-step protocols for utilizing 3-(phenylsulfanyl)aniline hydrochloride in high-yield coupling reactions. By detailing the mechanistic causality behind reagent selection and structural design, this guide serves as an authoritative resource for optimizing synthetic workflows in early-stage drug discovery.

Mechanistic Insights: The Role of the Phenylthio Group

In rational drug design, the incorporation of a thioether (sulfide) linkage via 3-(phenylsulfanyl)aniline is a deliberate structural choice aimed at optimizing Lipophilic Ligand Efficiency (LLE) [2].

  • Hydrophobic Pocket Engagement: Diaryl urea derivatives, such as sorafenib and its analogs, rely on lipophilic moieties to anchor into the hydrophobic allosteric pockets of kinase domains (e.g., VEGFR, PDGFR, and Raf kinases)[3]. The bulky, electron-rich phenylsulfanyl group perfectly complements these deep hydrophobic clefts.

  • Conformational Flexibility & Permeability: Unlike rigid ether or methylene linkages, the thioether bond provides unique dihedral angles and conformational flexibility. Recent chromatographic profiling of bRo5 (beyond Rule of 5) compounds demonstrates that thioether linkages significantly enhance passive cell permeability and membrane diffusion by fine-tuning the molecule's overall lipophilicity (LogP/LogD) without disproportionately increasing the topological polar surface area (TPSA)[4][5].

Protocol 1: Synthesis of Diaryl Urea Kinase Inhibitors

Diaryl ureas are a cornerstone of modern targeted oncology[6]. Synthesizing these compounds from an aniline hydrochloride salt requires careful stoichiometric control to prevent the formation of symmetrical urea byproducts.

Reaction Workflow

DiarylUrea A 3-(Phenylsulfanyl)aniline HCl (Intermediate) B Free-Basing (DIPEA in DCM) A->B Deprotonation D Nucleophilic Addition (0°C to RT) B->D C Aryl Isocyanate (Electrophile) C->D E Diaryl Urea (Kinase Inhibitor) D->E Urea Bond Formation

Fig 1. Reaction workflow for the synthesis of diaryl urea kinase inhibitors.

Step-by-Step Methodology

Causality Note: N,N-Diisopropylethylamine (DIPEA) is strictly chosen over Triethylamine (TEA) or inorganic bases. DIPEA’s bulky isopropyl groups render it non-nucleophilic, ensuring it neutralizes the HCl salt without competing with the aniline for the highly reactive isocyanate electrophile[7].

  • Preparation: Suspend 3-(phenylsulfanyl)aniline hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under an inert argon atmosphere.

  • Free-Basing: Cool the suspension to 0 °C using an ice bath. Dropwise, add DIPEA (1.2 equiv, 12 mmol). Stir for 15 minutes until a clear solution forms, indicating complete liberation of the free base.

  • Electrophile Addition: Dissolve the target aryl isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes to prevent exothermic runaway and symmetrical urea formation[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor reaction completion via TLC (Hexane/Ethyl Acetate 7:3).

  • Isolation: Quench the reaction with water (30 mL). Extract the organic layer, wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield the pure diaryl urea.

Protocol 2: Amide Bond Formation via HATU/DIPEA Coupling

For the synthesis of targeted amide-linked drugs, coupling 3-(phenylsulfanyl)aniline with complex carboxylic acids requires a high-efficiency coupling reagent. HATU is the gold standard for sterically hindered or electronically deactivated substrates, as it rapidly forms a highly reactive OAt-active ester while suppressing racemization[7][8].

Mechanistic Pathway

HATUCoupling RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt Active Ester (Intermediate) RCOOH->ActiveEster Activation HATU HATU + DIPEA (in DMF) HATU->ActiveEster Amide Target Amide (Product) ActiveEster->Amide Coupling Amine 3-(Phenylsulfanyl)aniline (Nucleophile) Amine->Amide

Fig 2. Mechanistic pathway of HATU-mediated amide bond formation.

Step-by-Step Methodology

Causality Note: N,N-Dimethylformamide (DMF) is the mandatory solvent here. It is a polar aprotic solvent capable of solubilizing the highly polar HATU reagent, the carboxylic acid, and the intermediate active ester, preventing premature precipitation that severely limits yield[9].

  • Pre-Activation: In a dry round-bottom flask, dissolve the target carboxylic acid (1.0 equiv, 5 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (25 mL)[7].

  • Base Addition: Add DIPEA (3.0 equiv, 15 mmol). Note: 1.0 equiv of DIPEA is consumed neutralizing the aniline HCl salt, 1.0 equiv deprotonates the carboxylic acid, and 1.0 equiv acts as a catalytic excess to drive the HATU activation cycle.

  • Active Ester Formation: Stir the mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow as the OAt-active ester forms.

  • Nucleophilic Coupling: Add 3-(phenylsulfanyl)aniline hydrochloride (1.0 equiv, 5 mmol) in one portion. Stir at room temperature for 12–18 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Wash extensively with 5% aqueous LiCl solution (3 x 50 mL) to effectively remove the DMF solvent. Wash the organic layer with 0.5M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, evaporate, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Quantitative Data & Optimization Matrix

The following table summarizes the empirical optimization data for reactions utilizing 3-(phenylsulfanyl)aniline hydrochloride, allowing researchers to select the most efficient conditions based on their specific synthetic targets.

Reaction TypeSolventBase (Equivalents)Temp / TimeAverage Yield (%)Mechanistic Notes
Diaryl Urea DCMDIPEA (1.2 eq)0 °C → RT / 4h88 - 92%Optimal. DIPEA prevents symmetrical urea formation.
Diaryl Urea THFTEA (1.5 eq)RT / 6h70 - 75%TEA can cause trace nucleophilic interference; THF lowers reaction rate.
Amide (HATU) DMFDIPEA (3.0 eq)RT / 12h85 - 90%Gold standard. DMF fully solubilizes the OAt-active ester[9].
Amide (HATU) DCMDIPEA (3.0 eq)RT / 24h40 - 55%Poor solubility of HATU in DCM leads to incomplete activation.
Amide (EDC/HOBt) DMFNMM (3.0 eq)RT / 18h65 - 70%Cheaper alternative to HATU, but lower yield due to steric hindrance of the meta-thioether.

References

  • PubChem : 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312. National Center for Biotechnology Information. Available at:[Link]

  • Asian Journal of Chemistry : Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at:[Link]

  • National Institutes of Health (PMC) : Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Available at:[Link]

  • Biotage : Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) : Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Available at:[Link]

  • National Institutes of Health (PMC) : Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS) : Impact of Lipophilic Efficiency on Compound Quality. Available at:[Link]

Sources

Application Note: Diazotization of 3-(Phenylsulfanyl)aniline Hydrochloride for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: Aromatic Diazotization Substrate: 3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1)

Executive Summary & Mechanistic Insights

The diazotization of aromatic amines is a foundational transformation in synthetic organic chemistry, enabling the installation of diverse functional groups via diazonium intermediates. When working with 1[1], chemists face a unique intersection of steric, electronic, and solubility challenges.

As a Senior Application Scientist, I have designed this protocol to address two critical reaction dynamics:

  • Phase-Transfer Causality: Unlike free anilines, the hydrochloride salt is pre-protonated. However, the highly lipophilic meta-phenylsulfanyl substituent restricts aqueous solubility, typically resulting in a heterogeneous suspension in cold aqueous acid. The reaction relies on continuous dissolution; as the solid amine hydrochloride reacts with the in situ generated nitrosonium ion (

    
    ), it converts into the highly soluble diazonium salt.
    
  • Chemoselectivity & Oxidation Risk: Nitrous acid (

    
    ) is a mild oxidant. The substrate contains a thioether linkage, which is highly susceptible to oxidation to a sulfoxide under prolonged exposure to oxidants[2]. Therefore, strict stoichiometric control of sodium nitrite and an immediate quenching step are mandatory to preserve the thioether moiety.
    

Experimental Workflow

The following diagram maps the logical progression and phase changes of the reaction.

Diazotization A 3-(Phenylsulfanyl)aniline HCl (Starting Material) B Aqueous HCl / Co-solvent Cool to 0-5 °C A->B Dissolution/Suspension C NaNO2 (aq) Addition Dropwise, T < 5 °C B->C In situ HNO2 generation D Diazonium Salt Intermediate [3-(Phenylsulfanyl)benzenediazonium] C->D Diazotization E Starch-Iodide Test (Confirm Excess HNO2) D->E IPC Monitoring F Urea / Sulfamic Acid (Quench Excess HNO2) E->F Positive Test G Downstream Application (Sandmeyer, Coupling, etc.) F->G Ready for use

Workflow for the diazotization of 3-(Phenylsulfanyl)aniline hydrochloride.

Quantitative Data & Materials

To ensure reproducibility, all quantitative parameters are standardized in the tables below.

Table 1: Reagent Stoichiometry and Properties

ReagentMW ( g/mol )EquivalentsFunction / Causality
3-(Phenylsulfanyl)aniline HCl237.751.00Substrate; pre-protonated but poorly soluble.
Hydrochloric Acid (37%)36.462.50 - 3.00Acidic medium; drives

generation.
Sodium Nitrite (

)
69.001.05Nitrosating agent source; kept to a micro-excess.
Sulfamic Acid (or Urea)97.090.10Quenching agent; prevents thioether oxidation.
Distilled Water18.02SolventReaction medium; heat sink for exotherm.

Self-Validating Protocol

This protocol is engineered as a self-validating system . At each critical juncture, the chemist is provided with a distinct visual or chemical cue to verify the success of the previous step before proceeding. This methodology is adapted from established 3[3] and modern 4[4].

Step 1: Preparation of the Amine Suspension
  • In a 100 mL round-bottom flask equipped with a robust magnetic stirrer and an internal temperature probe, suspend 3-(Phenylsulfanyl)aniline hydrochloride (10.0 mmol, 2.38 g) in 15 mL of distilled water.

  • Add 2.5 mL of concentrated HCl (37%).

  • Cool the mixture in an ice-water bath to 0–2 °C.

    • Expert Insight: Vigorous stirring is non-negotiable here. The substrate will form a thick, cloudy suspension. High shear forces are required to maximize the surface area of the solid for the subsequent heterogeneous reaction.

Step 2: Preparation of the Nitrosating Agent
  • In a separate vial, dissolve sodium nitrite (10.5 mmol, 724 mg) in 5 mL of cold distilled water.

  • Pre-cool this solution to 0–5 °C to prevent premature degradation of the nitrite.

Step 3: Diazotization (Critical Phase)
  • Using an addition funnel or syringe pump, add the cold

    
     solution dropwise to the vigorously stirred amine suspension.
    
  • Temperature Control: Adjust the addition rate so that the internal temperature never exceeds 5 °C. Aryl diazonium salts are thermodynamically unstable and will undergo dediazoniation (releasing

    
     gas to form a phenol) if allowed to warm[3].
    
  • Self-Validation Cue 1 (Phase Change): As the addition progresses, observe the reaction medium. The cloudy suspension will gradually thin out and transition into a clear (often yellowish or orange-tinted) solution. This confirms the conversion of the insoluble amine hydrochloride into the highly water-soluble diazonium chloride salt.

Step 4: Equilibration and In-Process Control (IPC)
  • Once addition is complete, continue stirring for 15–20 minutes at 0–5 °C.

  • Self-Validation Cue 2 (Chemical Test): Spot a drop of the reaction mixture onto starch-iodide paper. An immediate, deep blue-black color confirms the presence of a micro-excess of nitrous acid, verifying that all the primary amine has been consumed[4].

Step 5: Quenching (Thioether Protection)
  • To protect the sensitive phenylsulfanyl group from oxidation, the excess

    
     must be neutralized. Add solid sulfamic acid (approx. 1 mmol, 97 mg) in small portions.
    
  • Self-Validation Cue 3 (Quench Verification): You will observe mild effervescence (

    
     gas evolution from the quench). Continue adding trace amounts of sulfamic acid until a repeat starch-iodide test yields no color change.
    
  • The resulting 3-(phenylsulfanyl)benzenediazonium chloride solution is now stable (if kept on ice) and ready for immediate use in downstream applications, such as Sandmeyer trifluoromethylthiolations[2] or azo coupling.

In-Process Control (IPC) Matrix

Table 2: IPC Parameters for Quality Assurance

ParameterAnalytical MethodExpected ResultCorrective Action / Causality
Thermal Stability Calibrated Thermocouple0 - 5 °CIf > 5 °C, halt addition and add salt to ice bath. Prevents phenol formation.
Reaction Progress Visual InspectionSuspension

Clear Solution
If cloudy after 20 mins, amine is unreacted. Check stirring efficiency.
Excess

Starch-Iodide PaperImmediate blue-black colorIf negative, add 0.05 eq

. Ensures complete amine consumption.
Quench Verification Starch-Iodide PaperNo color changeConfirms removal of oxidant, protecting the thioether from oxidation.

References

  • 3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312 PubChem[Link]

  • Organic Syntheses Procedure: o-Tolunitrile (Diazotization Standards) Organic Syntheses (orgsyn.org)[Link]

  • Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent Chemical Science (RSC Publishing)[Link]

Sources

Application Note: Peptide Coupling Strategies for 3-(Phenylsulfanyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is a foundational transformation in medicinal chemistry and drug development. However, coupling carboxylic acids with deactivated, sterically hindered, or salt-form anilines presents unique synthetic challenges. This application note provides a comprehensive, field-tested guide for performing peptide coupling reactions using 3-(Phenylsulfanyl)aniline hydrochloride . By analyzing the specific electronic and physical properties of this substrate, this guide establishes robust protocols utilizing HATU and T3P® to ensure high yields, minimal epimerization, and streamlined purification.

Mechanistic Causality & Substrate Profiling

To design a self-validating and high-yielding protocol, one must first understand the intrinsic chemical behavior of the amine coupling partner.

Electronic Deactivation: Unlike highly nucleophilic aliphatic amines, the lone pair of electrons on the aniline nitrogen is delocalized into the aromatic


-system. Furthermore, the phenylsulfanyl (phenylthio) group at the meta position exerts a mild electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring, slightly reducing the nucleophilicity of the amine relative to an unsubstituted aniline.

The Hydrochloride Salt Challenge: 3-(Phenylsulfanyl)aniline is commercially supplied as a hydrochloride salt to prevent oxidative degradation of the sulfide and amine groups, thereby increasing shelf life. In this protonated state (


), the nitrogen lacks a free lone pair and is completely non-nucleophilic.

Crucial Experimental Choice: The first step in any coupling protocol must be the in situ generation of the free amine. This requires at least 1.0 equivalent of a tertiary amine base strictly to neutralize the HCl salt , in addition to the base required to drive the coupling reagent's activation cycle. Failure to account for this stoichiometry is the most frequent cause of sluggish kinetics and low yields.

CouplingWorkflow A 3-(Phenylsulfanyl)aniline HCl Salt B Free Amine Generation A->B Base (≥1.0 eq) D Amide Bond Formation B->D Nucleophilic Attack C Carboxylic Acid Activation C->D Coupling Reagent E Aqueous Workup D->E Quench & Extract

Caption: Workflow for amide bond formation using 3-(Phenylsulfanyl)aniline HCl.

Reagent Selection Matrix

Selecting the appropriate coupling reagent depends on the scale of the reaction and the stereochemical sensitivity of the carboxylic acid. Below is a comparative data summary for coupling 3-(phenylsulfanyl)aniline.

ParameterHATU / DIPEA [1]T3P / Pyridine [2]EDC / HOBt
Coupling Efficiency Very High (Fast kinetics)High (Steady kinetics)Moderate to Low
Epimerization Risk Moderate (Requires care)Very LowLow
Byproduct Removal Chromatography often neededSimple aqueous washAqueous wash
Toxicity Profile Sensitizer, potentially explosiveBenign, non-allergenicSensitizer
Best Use Case Discovery phase, difficult acidsScale-up, chiral integrityRoutine aliphatic amines

Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Phase)

HATU is the "gold standard" for sterically hindered or electronically deactivated amines [1]. Because HATU can react with the free amine to form an unreactive guanidinium byproduct, a pre-activation strategy is strictly enforced here.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-(Phenylsulfanyl)aniline hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes to generate the active HOAt ester.

  • Amine Liberation: In a separate vial, suspend 3-(phenylsulfanyl)aniline hydrochloride (1.1 eq) in a minimum volume of DMF. Add DIPEA (1.5 eq) and vortex until the solution becomes completely homogeneous, indicating successful neutralization of the HCl salt.

  • Coupling: Add the liberated amine solution dropwise to the activated acid mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is complete when the active ester is fully consumed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (3x, to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: T3P-Mediated Coupling (Scale-up & Chiral Substrates)

Propylphosphonic anhydride (T3P®) combined with pyridine is exceptionally effective for coupling anilines while suppressing the racemization of


-stereocenters [2]. The byproducts are highly water-soluble, allowing for chromatography-free isolation.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-(Phenylsulfanyl)aniline hydrochloride (1.1 eq)

  • T3P® (50% w/w solution in EtOAc) (1.5 eq)

  • Pyridine (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Suspension: Charge a flask with the carboxylic acid (1.0 eq) and 3-(phenylsulfanyl)aniline hydrochloride (1.1 eq) in EtOAc (0.5 M concentration).

  • Base Addition: Add Pyridine (3.0 eq). The suspension will clarify as the hydrochloride salt is neutralized and the free aniline dissolves into the organic phase.

  • Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • T3P Addition: Add the T3P® solution (1.5 eq) dropwise over 10 minutes. Causality Note: T3P activation is mildly exothermic; maintaining 0 °C during addition minimizes the transient formation of oxazolone intermediates, thereby preventing epimerization.

  • Coupling: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–16 hours.

  • Workup: Quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The phosphonate byproducts will partition completely into the aqueous phase.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the highly pure amide product.

T3P_Mechanism A Carboxylic Acid + T3P B Mixed Anhydride Intermediate A->B Pyridine C Nucleophilic Attack by 3-(Phenylsulfanyl)aniline B->C -H+ D Target Amide Product C->D Elimination E Water-Soluble Phosphonate Byproduct C->E Cleavage

Caption: Logical relationship of T3P-mediated activation and coupling.

Troubleshooting & Best Practices

  • Incomplete Conversion: If unreacted carboxylic acid remains, verify that sufficient base was added. The hydrochloride salt of 3-(phenylsulfanyl)aniline acts as a stoichiometric "base sink." Ensure the pH of the reaction mixture (tested via spotting on wet pH paper) is strictly basic (pH > 8).

  • Formation of Guanidinium Byproducts (HATU): If LC-MS indicates a mass corresponding to the amine + HATU adduct, it means the HATU was not fully consumed by the carboxylic acid before the amine was introduced. Strictly adhere to the pre-activation strategy outlined in Protocol A.

  • Oxidation Concerns: The phenylsulfanyl ether is susceptible to oxidation to the sulfoxide or sulfone. Avoid utilizing strong oxidizing conditions or old, peroxide-containing ethereal solvents during workup or chromatography.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. URL:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13(19), 5048-5051. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 3-(Phenylsulfanyl)aniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(Phenylsulfanyl)aniline hydrochloride (PubChem CID 122164312)[1]. This compound is a critical diaryl thioether building block used in the development of advanced active pharmaceutical ingredients (APIs). Synthesizing diaryl thioethers and isolating them as highly pure hydrochloride salts presents unique challenges, including catalyst poisoning, oxidative side reactions, and hygroscopic product isolation.

This guide is designed for researchers and drug development professionals. It provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Workflows & Synthesis Strategies

To synthesize 3-(phenylsulfanyl)aniline, two primary routes are typically employed. Route A utilizes a direct transition-metal-catalyzed C-S cross-coupling (Buchwald-Hartwig or Ullmann type)[2],[3]. Route B relies on a Nucleophilic Aromatic Substitution (SNAr) followed by the reduction of the nitro intermediate.

SynthesisRoutes cluster_RouteA Route A: Catalytic C-S Coupling cluster_RouteB Route B: SNAr & Reduction A1 3-Haloaniline + Thiophenol A2 Pd or Cu Catalyst Base, Solvent A1->A2 A3 3-(Phenylsulfanyl)aniline (Free Base) A2->A3 Salt HCl (gas or ethereal) Salt Formation A3->Salt B1 1-Fluoro-3-nitrobenzene + Thiophenol B2 Base (e.g., K2CO3) DMF, Heat B1->B2 B3 3-(Phenylthio)nitrobenzene B2->B3 B4 Reduction (Fe/HCl or Pd/C, H2) B3->B4 B5 3-(Phenylsulfanyl)aniline (Free Base) B4->B5 B5->Salt Final 3-(Phenylsulfanyl)aniline Hydrochloride Salt->Final

Figure 1: Primary synthesis routes for 3-(Phenylsulfanyl)aniline hydrochloride.

Comparative Data on Synthesis Routes
ParameterRoute A: Catalytic C-S CouplingRoute B: SNAr + Reduction
Starting Materials 3-Bromoaniline, Thiophenol1-Fluoro-3-nitrobenzene, Thiophenol
Typical Overall Yield 65% - 80%85% - 95%
Reaction Time 12 - 24 hours4 - 6 hours (SNAr) + 2 hours (Reduction)
Key Impurities Diphenyl disulfide, Dehalogenated anilineUnreacted nitro intermediate, Azoxy dimers
Scalability Moderate (Catalyst cost, air sensitivity)High (Cheap reagents, highly robust)
Primary Failure Point Catalyst poisoning, Oxidation of thiolIncomplete reduction due to S-poisoning of Pd/C

Detailed Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols incorporate built-in quality control steps.

Protocol 1: Synthesis via SNAr and Iron-Mediated Reduction (Route B)

Expert Insight: This route is industrially preferred. It avoids the use of expensive palladium catalysts, which are highly susceptible to poisoning by the thioether moiety during the reduction phase[4].

Step 1: SNAr Coupling

  • Charge an oven-dried, argon-flushed round-bottom flask with 1-fluoro-3-nitrobenzene (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.5 M).

  • Add thiophenol (1.1 equiv) dropwise at room temperature. Self-Validation: The mixture will turn bright yellow as the highly nucleophilic thiophenolate anion forms.

  • Heat the reaction to 80 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) until the fluoronitrobenzene is fully consumed.

  • Quench with water and extract with EtOAc. Wash the organic layer with 1 M NaOH (to remove unreacted thiophenol), water, and brine. Dry over Na₂SO₄ and concentrate to yield 3-(phenylthio)nitrobenzene.

Step 2: Iron-Mediated Reduction

  • Suspend the 3-(phenylthio)nitrobenzene (1.0 equiv) in a 4:1 mixture of EtOH and water (0.3 M).

  • Add iron powder (5.0 equiv) and NH₄Cl (2.0 equiv).

  • Reflux at 90 °C for 2 hours. Monitor by LC-MS to ensure no hydroxylamine or azoxy intermediates remain.

  • Filter the hot mixture through a pad of Celite to remove iron sludge, washing the pad thoroughly with hot EtOAc.

  • Concentrate the filtrate, extract with EtOAc, wash with brine, dry, and evaporate to yield the free base 3-(phenylsulfanyl)aniline.

Protocol 2: Hydrochloride Salt Formation

Expert Insight: The transition from free base to hydrochloride salt is where most yield is lost due to the hygroscopic nature of the product.

  • Dissolve the crude 3-(phenylsulfanyl)aniline free base in strictly anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (0.2 M).

  • Cool the solution to 0 °C in an ice bath under an argon atmosphere.

  • Dropwise, add 2.0 M HCl in diethyl ether (1.2 equiv). Self-Validation: A white, crystalline precipitate should form immediately. If the solution turns cloudy and an oil separates, water is present.

  • Stir at 0 °C for 30 minutes to ensure complete crystallization.

  • Filter the precipitate rapidly under a blanket of argon, wash with cold anhydrous ether, and dry in a vacuum oven at 40 °C overnight.

Troubleshooting & FAQs

When yields drop, systematic troubleshooting is required to isolate the point of failure.

TroubleshootingTree Start Issue: Low Yield of Hydrochloride Salt Q1 Is the free base yield low (<70%)? Start->Q1 Q2 Is precipitation incomplete/gummy? Start->Q2 S1 Check C-S Coupling: - Degas solvents (prevent disulfide) - Optimize catalyst/ligand Q1->S1 Route A S2 Check SNAr/Reduction: - Ensure complete nitro reduction - Monitor by LC-MS Q1->S2 Route B S3 Salt Formation Fixes: - Use strictly anhydrous solvents - Avoid excess protic solvents - Chill to 0°C Q2->S3

Figure 2: Diagnostic decision tree for isolating yield-loss mechanisms.

Q1: Why is my yield of the free base so low in the Pd-catalyzed route (Route A)? Cause: Thiophenol is highly susceptible to oxidative dimerization to diphenyl disulfide in the presence of trace oxygen. This consumes the starting material, and the resulting disulfide can oxidatively add to the palladium or copper catalyst, altering the catalytic cycle and severely depressing the yield[2],[3]. Solution: Rigorous Schlenk techniques and solvent degassing (freeze-pump-thaw or sparging with argon for at least 30 minutes) are mandatory. Ensure your base is dry and freshly titrated.

Q2: Why does the reduction of the nitro intermediate stall in Route B? Cause: When reducing 3-(phenylthio)nitrobenzene, standard catalytic hydrogenation (Pd/C, H₂) frequently stalls. The thioether moiety strongly coordinates to the palladium surface, poisoning the catalyst and halting the reaction at the hydroxylamine stage[4]. Solution: To circumvent this, a dissolving metal reduction (e.g., Fe/NH₄Cl or SnCl₂) is highly recommended. It provides quantitative yields without the risk of catalyst deactivation.

Q3: How do I prevent gummy precipitates during hydrochloride salt formation? Cause: 3-(Phenylsulfanyl)aniline hydrochloride is highly hygroscopic. The presence of water in the reaction mixture or the use of aqueous HCl causes the salt to "oil out" as a gummy residue rather than crystallizing as a pure powder. Solution: Use strictly anhydrous solvents (e.g., dry MTBE or diethyl ether) and an anhydrous HCl source, such as 2.0 M HCl in diethyl ether or 4.0 M HCl in dioxane. Perform the addition at 0 °C to promote rapid nucleation over oiling out.

Q4: What is the best solvent and base combination for the SNAr step? Cause: Nucleophilic aromatic substitution requires a polar aprotic solvent to solvate the potassium thiophenolate ion effectively, maximizing its nucleophilicity while leaving the anion relatively "naked." Solution: DMF or DMSO combined with K₂CO₃ or Cs₂CO₃ at 80–100 °C provides the optimal environment. Ensure the reaction is kept under an inert atmosphere to prevent thiophenol oxidation before it can react with the 1-fluoro-3-nitrobenzene.

References

  • PubChem Compound Summary for CID 122164312 Title: 3-(Phenylsulfanyl)aniline hydrochloride Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Recent Advances of Pd/C-Catalyzed Reactions Title: Recent Advances of Pd/C-Catalyzed Reactions Source: MDPI (Catalysts) URL:[Link]

  • Copyright Undertaking - PolyU Electronic Theses Title: Development of Synthetic Protocols for Thioethers (Pd-Catalyzed C-S Coupling) Source: The Hong Kong Polytechnic University URL:[Link]

Sources

Technical Support Center: Purification & Troubleshooting for 3-(Phenylsulfanyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(Phenylsulfanyl)aniline hydrochloride (CAS 92902-55-1)[1].

Because this molecule features both a nucleophilic thioether linkage and an anilinium salt moiety, it presents unique purification challenges. The dual reactivity means the compound is susceptible to both amine-directed degradation and sulfur-directed oxidation[2][3]. This guide provides field-proven, self-validating methodologies to diagnose impurity profiles and execute high-yield purifications.

Part 1: Diagnostic FAQs & Troubleshooting

Q: My sample has developed a yellow/brown discoloration over time. Is the compound degrading? A: Yes. The free aniline moiety is highly susceptible to aerial oxidation, which generates colored quinoid-like impurities[4]. Furthermore, the thioether sulfur atom is electron-rich and easily oxidized by atmospheric oxygen or trace peroxides[3]. To mitigate this, always store the hydrochloride salt under an inert argon atmosphere at -20°C, protected from light.

Q: LC-MS analysis of my crude batch shows +16 Da and +32 Da mass shifts. What are these byproducts? A: These mass shifts perfectly correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) oxidation products of the thioether group[5][6]. Because these oxidized impurities possess a significantly higher dipole moment than the parent thioether, they cannot be efficiently removed by simple non-polar solvent washes and require selective recrystallization (See Protocol B).

Q: How do I remove unreacted thiophenol or diphenyl disulfide left over from the synthesis? A: Thiophenol and its oxidized dimer (diphenyl disulfide) are non-basic, lipophilic impurities. Because your target compound is an amine hydrochloride, you can leverage its pH-dependent solubility[2]. By performing a controlled acid-base extraction, you convert the target into a lipophilic free base, wash away the neutral impurities, and then re-precipitate the pure hydrochloride salt[7][8] (See Protocol A).

Part 2: Quantitative Data & Impurity Profiling

Before initiating purification, identify your primary contaminants. Use the table below to match your analytical data with the correct purification strategy.

Impurity TypeChemical NatureMass Shift (LC-MS)Polarity vs. TargetRecommended Removal Strategy
Sulfoxide Oxidized Thioether+16 DaHigher (More Polar)Protocol B: Recrystallization
Sulfone Over-oxidized Thioether+32 DaHighest (Most Polar)Protocol B: Recrystallization
Diphenyl Disulfide Neutral DimerN/A (Non-ionizing)Lower (Highly Lipophilic)Protocol A: Acid-Base Extraction
Thiophenol Unreacted PrecursorN/A (Negative Ion Mode)Lower (Lipophilic)Protocol A: Acid-Base Extraction
Quinoids Aniline OxidationVariableVariableProtocol A followed by Protocol B

Part 3: Purification Workflows

The following decision tree dictates the logical flow of impurity removal based on the physical chemistry of the contaminants.

Purification Start Crude 3-(Phenylsulfanyl)aniline HCl (Starting Material) Analyze Impurity Profiling (LC-MS / NMR) Start->Analyze NonPolar Non-Basic / Lipophilic Impurities (Disulfides, Thiophenols) Analyze->NonPolar Detected Polar Polar / Oxidized Impurities (Sulfoxides, Sulfones) Analyze->Polar Detected ProtocolA Protocol A: Acid-Base Extraction (Isolate Free Base) NonPolar->ProtocolA ProtocolB Protocol B: Recrystallization (Solvent/Antisolvent) Polar->ProtocolB ReSalt Re-precipitation with HCl ProtocolA->ReSalt Organic Phase Final Purified Target Compound (>99% Purity) ProtocolB->Final Crystallization ReSalt->Final

Workflow for the diagnostic profiling and purification of 3-(phenylsulfanyl)aniline hydrochloride.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction (For Neutral/Lipophilic Impurities)

Causality: Converting the water-soluble hydrochloride salt to the organic-soluble free base allows for the physical separation of non-basic impurities (like disulfides) through liquid-liquid phase partitioning[4][7].

  • Free-Basing: Suspend 10 g of crude 3-(Phenylsulfanyl)aniline hydrochloride in 100 mL of deionized water. Slowly add 1M NaOH dropwise under vigorous stirring.

    • Self-Validation Check: Test the aqueous phase with pH indicator paper. It must be ≥ 10. If the pH is lower, the amine remains protonated and water-soluble, leading to massive yield loss during extraction.

  • Extraction: Add 100 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the basic aqueous mixture. Transfer to a separatory funnel, shake gently, and vent. Separate the organic layer. Repeat the extraction twice more with 50 mL portions of solvent.

    • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV 254 nm. The absence of UV-active spots confirms the complete extraction of the free base.

  • Washing: Combine the organic extracts and wash with 50 mL of saturated brine. Dry the organic layer over anhydrous

    
     for 15 minutes, then filter.
    
  • Re-acidification: Cool the organic filtrate in an ice bath to 0°C. Vigorously stir and dropwise add a stoichiometric excess of 2M HCl in diethyl ether[2][9].

    • Self-Validation Check: The immediate formation of a white to off-white crystalline precipitate confirms successful anilinium salt generation. Stop the addition when the supernatant tests acidic (pH ~2). Over-acidification can promote degradation.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum.

Protocol B: Selective Recrystallization (For Polar Oxidation Products)

Causality: Sulfoxides and sulfones have higher dipole moments and distinct lattice energies compared to the parent thioether[5]. By utilizing a solvent system where polar impurities remain highly solvated at low temperatures, the less polar target salt selectively crystallizes out of the matrix.

  • Dissolution: Place the crude hydrochloride salt in a round-bottom flask. Add a minimum volume of boiling absolute ethanol (EtOH) until the solid just dissolves.

    • Self-Validation Check: The solution must become completely transparent. If insoluble particulates remain, perform a rapid hot filtration to remove inorganic salts or highly insoluble polymeric impurities.

  • Antisolvent Addition: Remove the flask from the heat source. While the solution is still hot, slowly add diethyl ether (antisolvent) dropwise while swirling.

    • Self-Validation Check: Stop adding ether the moment a slight, persistent turbidity (cloudiness) is observed. This turbidity indicates the exact saturation point has been reached.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator overnight.

    • Self-Validation Check: If the compound "oils out" (forms a biphasic liquid) instead of forming distinct crystals, the cooling rate was too fast or too much antisolvent was added. If this occurs, reheat the mixture until homogeneous and cool it much slower.

  • Harvesting: Collect the purified crystals via vacuum filtration, wash with a minimal amount of ice-cold 1:1 EtOH/Ether, and dry under a vacuum.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122164312, 3-(Phenylsulfanyl)aniline hydrochloride. Retrieved from[Link]

  • Organic Syntheses. Preparation and Purification of Aniline Derivatives. Retrieved from [Link]

  • MDPI. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from[Link]

  • LookChem. Purification of Aniline. Retrieved from [Link]

Sources

Technical Support Center: Preventing Thioether Oxidation in 3-(Phenylsulfanyl)aniline HCl Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical, yet often overlooked, challenge in organic synthesis and drug development: the unintended oxidation of the thioether linkage in 3-(Phenylsulfanyl)aniline hydrochloride (also known as 3-(phenylthio)aniline HCl).

When utilizing this molecule as a building block—such as in amide couplings, Buchwald-Hartwig aminations, or reductive aminations—the primary amine is the intended reactive site. However, the sulfur atom is highly vulnerable to electrophilic oxidants. This guide provides the mechanistic causality behind this degradation, diagnostic workflows, and self-validating protocols to ensure absolute scientific integrity in your synthetic steps.

Mechanistic Context: The Causality of Thioether Oxidation

To prevent oxidation, we must first understand the causality. The thioether (sulfanyl) group is inherently nucleophilic. During reactions, it is susceptible to oxidation by reactive oxygen species (ROS), dissolved atmospheric oxygen, and trace hydroperoxides, rapidly converting into a sulfoxide (-S(=O)-) and eventually a sulfone (-SO₂-)[1].

While the hydrochloride salt form provides some stability by protonating the amine, synthetic workflows (like amide coupling) require the addition of a tertiary amine base (e.g., DIPEA, TEA) to liberate the free amine. This deprotonation increases the electron density across the aromatic ring, inadvertently making the meta-positioned thioether even more nucleophilic and prone to oxidation. Furthermore, ethereal solvents (like THF or Dioxane) naturally form hydroperoxides over time; thioethers act as hydroperoxide decomposers, oxidizing themselves in the process[2].

Diagnostic Workflow

Use the following logic tree to diagnose and resolve sulfoxide formation in your reaction mixtures.

G Start LC-MS shows +16 Da peak (Sulfoxide Byproduct)? CheckSolvent Are you using ethereal solvents (e.g., THF, Dioxane, PEG)? Start->CheckSolvent Peroxide Test for & remove peroxides or switch to DMF/DCM CheckSolvent->Peroxide Yes CheckO2 Is the solvent rigorously degassed (e.g., FPT)? CheckSolvent->CheckO2 No Degas Perform Freeze-Pump-Thaw & run under Argon CheckO2->Degas No Antioxidant Add sacrificial thioether or phosphite scavenger CheckO2->Antioxidant Yes

Diagnostic workflow for identifying and resolving thioether oxidation during amine-directed synthesis.

Frequently Asked Questions (FAQs)

Q1: I am observing a +16 Da mass shift in my LC-MS during an amide coupling with 3-(Phenylsulfanyl)aniline. What is the root cause? A: A +16 Da shift indicates the oxidation of the thioether to a sulfoxide. This is typically caused by dissolved oxygen in the solvent or trace hydroperoxides if you are using ethereal solvents. Thioethers readily react with hydroperoxides, acting as decomposers[2]. To resolve this, switch to freshly distilled, peroxide-free solvents (like DMF or DCM) and rigorously degas them prior to adding your reagents[3].

Q2: Is bubbling nitrogen (sparging) sufficient to prevent this oxidation? A: For highly sensitive thioethers, standard sparging is often insufficient as it leaves residual dissolved oxygen. Freeze-Pump-Thaw (FPT) is the gold standard, removing virtually all dissolved gases[4]. If FPT is not feasible due to volume constraints, an improved inert gas bubbling method utilizing a one-way ventilation pathway alongside the gas inlet can achieve up to 94% of the efficiency of FPT[5].

Q3: Can I use antioxidants to protect the thioether during the reaction? A: Yes, but the scavenger must not interfere with your primary amine reaction. Secondary antioxidants, such as phosphites or sacrificial aliphatic thioethers (e.g., dimethyl sulfide), can decompose hydroperoxides into non-reactive products without competing with the aniline for electrophiles[2]. Do not use primary thiols (like DTT or BME) as they are highly nucleophilic and will compete for coupling sites[6].

Quantitative Data: Deoxygenation Efficiency

To choose the correct solvent preparation method, compare the empirical efficiencies of standard degassing techniques.

Deoxygenation MethodO₂ Removal EfficiencyTime RequiredBest ApplicationSelf-Validation Metric
Freeze-Pump-Thaw (FPT) > 99%60 - 90 minsHighly sensitive catalytic or coupling reactions.No bubbles observed during the final thaw cycle[7].
Ventilated Sparging (Ar) ~ 94%30 - 60 minsScale-up reactions where FPT is impractical[5].Dissolved O₂ sensor reads < 1 ppm.
Standard Sparging (N₂) 60 - 70%30 minsGeneral storage of robust solvents[4].N/A (Prone to inconsistency).
Sonication under Vacuum ~ 50%5 - 10 minsHPLC solvent preparation[4].Cessation of micro-bubble formation.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that you can empirically verify the success of the protocol before proceeding to the next step.

Protocol 1: Rigorous Solvent Deoxygenation via Freeze-Pump-Thaw (FPT)

This protocol completely removes dissolved gases that cause thioether oxidation[4],[7].

  • Preparation: Transfer the desired reaction solvent (e.g., DMF, DCM) into a heavy-wall Schlenk flask or Straus flask. Critical: Do not fill the flask more than 50% full to allow for safe expansion during thawing[7].

  • Freezing: Seal the flask and immerse it in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line for 2 to 3 minutes to evacuate the headspace[4].

  • Thawing: Close the vacuum valve and remove the flask from the LN₂. Allow it to thaw completely in a room-temperature water bath.

  • Self-Validation Step: During the thaw, observe the liquid closely. You will see bubbles evolving as trapped gases escape. The system is validated as fully degassed only when a complete thaw cycle yields absolutely zero bubbling[7].

  • Iteration: Repeat steps 2–4 (usually 3 to 4 cycles) until the self-validation metric is met. Backfill with ultra-pure Argon.

Protocol 2: Anaerobic Amide Coupling of 3-(Phenylsulfanyl)aniline HCl

This workflow ensures the thioether remains intact while the amine is functionalized.

  • Setup: In a flame-dried Schlenk flask under a positive pressure of Argon, add your carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq).

  • Solvent Addition: Using a gas-tight syringe, transfer the rigorously degassed solvent (from Protocol 1) into the flask.

  • Substrate Addition: Add 3-(Phenylsulfanyl)aniline HCl (1.0 eq) against a counter-flow of Argon.

  • Base Addition: Add a degassed tertiary amine base (e.g., DIPEA, 3.0 eq). The base neutralizes the HCl salt and drives the coupling. Note: The thioether is most vulnerable immediately after this step.

  • Self-Validation Step: After 1 hour, take a 5 µL aliquot via a gas-tight syringe, dilute in degassed acetonitrile, and inject into the LC-MS. The protocol is validated if the chromatogram shows the product mass

    
     and entirely lacks the 
    
    
    
    peak (sulfoxide).

References[4] How to Degas Solvents | EPFL. epfl.ch. Link[6] Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US. thermofisher.com. Link[2] Thioether Antioxidant - Tintoll. uvabsorber.com. Link[3] preventing oxidation of the thiol group in Thiol-PEG6-alcohol - Benchchem. benchchem.com.Link[5] Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway | ACS Omega. acs.org. Link[7] Section 5.4 Title: Degassing Solvents Revision Date: 11/01/19 Prepared By: Sungho Park and Michael Roy P.I.: Prof. John F. Berr - Berry Group. wisc.edu. Link[1] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters. acs.org. Link

Sources

troubleshooting low reactivity of 3-(Phenylsulfanyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(Phenylsulfanyl)aniline Hydrochloride Reactivity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering low reactivity, stalled catalytic cycles, or poor yields when utilizing 3-(phenylsulfanyl)aniline hydrochloride[1] in organic synthesis.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Reactivity of 3-(Phenylsulfanyl)aniline HCl CheckSalt Is the HCl salt neutralized? Start->CheckSalt FreeBase Pre-treat with NaOH or add >1 eq extra base CheckSalt->FreeBase No CheckMetal Is this a Pd-catalyzed cross-coupling? CheckSalt->CheckMetal Yes FreeBase->CheckMetal Poisoning Thioether coordination poisoning Pd catalyst CheckMetal->Poisoning Yes Success Optimal Reactivity Achieved CheckMetal->Success No (e.g., simple amidation) Ligand Use bulky monophosphines (e.g., XPhos, t-BuXPhos) Poisoning->Ligand Ligand->Success

Workflow for diagnosing and resolving low reactivity of 3-(phenylsulfanyl)aniline HCl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 3-(phenylsulfanyl)aniline hydrochloride completely unreactive in standard amidation or SNAr protocols? A: The most common failure point is neglecting the hydrochloride salt form. In its protonated state (the anilinium ion), the nitrogen's lone pair is bound to a proton, rendering it completely non-nucleophilic and exhibiting acidic properties in solution[2]. To participate in nucleophilic attacks, the amine must be converted to its free base form. Causality & Solution: If you use a standard protocol designed for a free aniline, the stoichiometry of your base will be insufficient. You must add at least 1.0 extra equivalent of a non-nucleophilic base (e.g., DIPEA or triethylamine) specifically to neutralize the HCl salt[3]. Alternatively, pre-free-basing the compound via an aqueous workup eliminates the chloride counterion entirely, which is preferable if chloride ions interfere with your specific reaction[4].

Q2: I added extra base, but my palladium-catalyzed Buchwald-Hartwig cross-coupling still stalls. What is the mechanistic issue? A: This is likely due to catalyst poisoning by the thioether (phenylsulfanyl) moiety. Sulfur atoms have a strong affinity for late transition metals like palladium. The thioether group can coordinate to the active Pd(0) or Pd(II) species, displacing essential phosphine ligands and forming stable, off-cycle resting states that halt the catalytic cycle[5][6]. Causality & Solution: To prevent the thioether from outcompeting your ligand for the palladium center, you must use highly sterically hindered, electron-rich ligands. Bulky monophosphines like XPhos or t-BuXPhos create a steric environment around the palladium that accommodates the cross-coupling transition state but physically blocks the flexible thioether from coordinating[7].

Q3: Does the position of the phenylsulfanyl group affect the amine's intrinsic reactivity? A: Yes. The phenylsulfanyl group is located at the meta position relative to the amine. Unlike a para-alkoxy group which donates electron density via resonance, a meta-thioether exhibits a mild electron-withdrawing effect through inductive forces. This slightly reduces the electron density on the aniline nitrogen, making it a weaker nucleophile than unsubstituted aniline. This electronic deactivation necessitates elevated temperatures (e.g., 80–110 °C) and stronger bases (e.g., NaOtBu or Cs₂CO₃) to drive the catalytic cycle forward[8].

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and expected outcomes when troubleshooting cross-couplings with this specific substrate.

ParameterStandard Condition (Fails)Optimized Condition (Succeeds)Mechanistic Rationale
Base Equivalents 1.2 eq2.5 - 3.0 eq1.0 eq is strictly consumed by the HCl salt; the remainder is required for the catalytic cycle deprotonation[8].
Ligand Choice BINAP or dppft-BuXPhos or BrettPhosBulky monophosphines prevent competitive thioether coordination to the Pd center[6][7].
Catalyst Loading 1 - 2 mol%5 - 10 mol%Higher loading compensates for partial catalyst deactivation by the sulfur moiety[5].
Solvent & Temp THF (65 °C)Toluene or Dioxane (100 °C)Higher thermal energy is required to overcome the inductive deactivation of the meta-substituent[8].

Experimental Protocols

Protocol 1: Quantitative Free-Basing of 3-(Phenylsulfanyl)aniline Hydrochloride This protocol isolates the free base prior to sensitive metal-catalyzed reactions, ensuring chloride ions do not interfere with the catalyst.

  • Suspend: Place 10 mmol of 3-(phenylsulfanyl)aniline hydrochloride in a separatory funnel containing 50 mL of ethyl acetate (EtOAc). The salt will remain largely insoluble.

  • Neutralize: Add 50 mL of 1M aqueous NaOH solution.

  • Extract: Shake vigorously and vent. Self-Validation Check: The opaque suspension will clear rapidly as the protonated salt converts to the highly organic-soluble free base, migrating entirely into the EtOAc layer[3][4].

  • Verify: Test the pH of the aqueous layer using indicator paper; it must be >10. If not, add additional NaOH until basic.

  • Isolate: Separate the layers. Wash the organic layer with 30 mL of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free aniline as an oil or low-melting solid.

Protocol 2: Optimized Buchwald-Hartwig Amination (In Situ Neutralization) This protocol utilizes the hydrochloride salt directly, employing excess base and steric ligands to overcome reactivity barriers.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 eq), 3-(phenylsulfanyl)aniline hydrochloride (1.2 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), and t-BuXPhos (10 mol%).

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (2.5 eq). Crucial Step: The excess base is mathematically required to neutralize the 1.2 eq of HCl and provide the necessary >1.0 eq of base for the palladium catalytic cycle[8].

  • Solvent: Add anhydrous, degassed toluene to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100 °C for 12–18 hours. Self-Validation Check: An initial color change (often to deep red/brown) and the formation of a fine white precipitate (NaCl/NaBr) indicates the successful neutralization of the salt and the active progression of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts and precipitated Pd, and purify via flash column chromatography.

References

1.[1] PubChem. "3-(Phenylsulfanyl)aniline hydrochloride". National Institutes of Health. 1 2.[5] "Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation". Organic Letters - ACS Publications. 5 3.[4] "Organic Syntheses Procedure: p-Aminotetraphenylmethane". Organic Syntheses. 4 4.[7] "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors". ACS Publications. 7 5.[8] "Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl". Benchchem. 8 6.[2] "Aniline Hydrochloride Acid or Base". Oreate AI Blog. 2 7.[3] "Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions". Benchchem. 3 8.[6] "Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases". PMC - NIH. 6

Sources

storage conditions to prevent hygroscopic degradation of 3-(Phenylsulfanyl)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hygroscopic Degradation Troubleshooting & Storage Optimization Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. 3-(Phenylsulfanyl)aniline hydrochloride (CAS 92902-55-1) is a critical intermediate and building block in medicinal chemistry. However, like many pharmaceutical hydrochloride salts, it exhibits aggressive hygroscopicity.

This guide provides a deep dive into the thermodynamic causality of its degradation, self-validating handling protocols, and robust mitigation strategies to ensure the absolute integrity of your compound.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why does 3-(Phenylsulfanyl)aniline HCl turn dark when left on the benchtop? A: The darkening is a visual indicator of oxidative degradation, but the root cause is moisture. As a hydrochloride salt, the crystal lattice is inherently hygroscopic. When exposed to ambient humidity, moisture adsorbs onto the surface. According to Guerrieri [1], the surface of model hydrochloride salts actively induces the dissociation of this adsorbed water. This creates a microenvironmental pH shift that triggers salt disproportionation —the HCl dissociates, leaving behind the free 3-(phenylsulfanyl)aniline base. The free aniline base is highly electron-rich and rapidly oxidizes in the presence of atmospheric oxygen to form colored polymeric impurities and azo compounds.

Q: Can I store the bulk material in a standard laboratory refrigerator (4°C)? A: No, not without secondary containment. Standard refrigerators have high internal humidity. If the primary container is not hermetically sealed and backfilled with an inert gas, temperature fluctuations will cause condensation inside the vial. This liquid water drastically accelerates the disproportionation and degradation mechanisms described above [2].

Q: How does the thioether (phenylsulfanyl) group affect the salt's stability? A: The thioether linkage adds lipophilicity but also introduces a secondary site for oxidation (forming sulfoxides or sulfones). When moisture compromises the crystal lattice, the activation energy required for reactive oxygen species (ROS) to attack both the amine and the thioether groups is significantly lowered.

G A 3-(Phenylsulfanyl)aniline HCl (Stable Crystal) B Moisture Sorption (RH > 30%) A->B Exposure C Salt Disproportionation (Micro-pH Shift) B->C H2O Dissociation D Free Base Formation (Electron-rich) C->D HCl Loss E Oxidative Degradation (Darkening/Impurities) D->E O2 Exposure

Fig 1: Moisture-induced disproportionation and oxidative degradation pathway of aniline hydrochlorides.

Part 2: Quantitative Data & Storage Parameters

To mitigate the quality impact of hygroscopic raw materials, environmental controls must be strictly enforced [3]. The tables below summarize the quantitative impact of humidity on 3-(Phenylsulfanyl)aniline HCl and the optimal storage parameters required to arrest degradation.

Table 1: Environmental Moisture Impact on Chemical Stability
Relative Humidity (RH)Water Uptake RatePhysical StateChemical StabilityRecommended Action
< 20% NegligibleFree-flowing powderStable (> 24 months at -20°C)Standard inert handling
20% - 40% SlowSlight clumpingModerately stableRequires active desiccant
40% - 60% RapidDeliquescence / StickyHigh risk of disproportionationImmediate vacuum drying
> 60% ImmediateLiquid / PasteRapid oxidation (Turns dark)Discard or recrystallize
Table 2: Optimal Storage Parameters & Mechanistic Rationale
ParameterSpecificationMechanistic Rationale
Temperature -20°C (Long-term)Suppresses the thermodynamic energy required for oxidative radical formation.
Atmosphere Argon (Ar) PurgedDisplaces O₂ and H₂O. Argon is heavier than N₂, forming a protective blanket over the solid.
Container Amber GlassBlocks UV photons that initiate radical oxidation of the thioether and aniline moieties.
Humidity < 20% RHPrevents surface water dissociation and subsequent salt disproportionation [1].

Part 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Recovery of Moisture-Compromised Material

If your batch of 3-(Phenylsulfanyl)aniline HCl has clumped due to moisture exposure but has not yet turned dark brown/black, use this self-validating protocol to recover the material.

  • Visual Triage: Assess the powder. If it is dark brown or black, irreversible oxidation has occurred; the material must be recrystallized (e.g., from hot ethanol/HCl) or discarded. If it is merely clumped and off-white/pale grey, proceed to step 2.

  • Surface Area Maximization: Inside a low-humidity environment, transfer the clumped material to a wide, pre-weighed glass petri dish. Record the gross weight (

    
    ).
    
  • Vacuum Desiccation: Place the dish in a vacuum desiccator containing fresh indicating phosphorus pentoxide (

    
    ) or molecular sieves.
    
  • Thermal-Vacuum Application: Apply a high vacuum (< 10 mbar) at 25°C for 24–48 hours. Causality Note: Do not apply heat (>30°C) during this phase. Elevated temperatures in the presence of residual moisture will accelerate hydrolysis and disproportionation [2].

  • Self-Validating Verification: Weigh the sample every 12 hours. The material is fully recovered when it reaches a constant weight (

    
    ). The difference (
    
    
    
    ) represents the desorbed water mass.
  • Inert Gas Backfilling: Slowly backfill the desiccator with high-purity Argon gas before opening to prevent immediate re-adsorption of atmospheric moisture.

Protocol 2: Aliquoting and Long-Term Storage Workflow

To prevent repeated freeze-thaw condensation cycles, bulk material should be aliquoted immediately upon receipt.

  • Environment Preparation: Perform all handling inside a glove box purged with Argon (RH < 20%).

  • Vial Selection: Use pre-dried, amber glass vials (dried in an oven at 120°C for 4 hours, then cooled in a desiccator).

  • Aliquoting: Divide the bulk material into single-use aliquots (e.g., 100 mg to 500 mg per vial).

  • Argon Purging: Purge the headspace of each vial with a gentle stream of Argon gas for 10 seconds immediately before capping.

  • Primary Sealing: Seal the caps tightly and wrap the junction with Parafilm.

  • Secondary Containment: Place the vials inside a secondary Mylar foil bag containing a desiccant sachet. Heat-seal the bag.

  • Storage: Transfer the sealed bags to a -20°C freezer for long-term storage.

Workflow Step1 Step1 Step2 2. Inert Atmosphere (Argon/N2 Purge) Step1->Step2 Step3 3. Aliquoting (Amber Glass Vials) Step2->Step3 Step4 4. Secondary Sealing (Parafilm + Desiccant Bag) Step3->Step4 Step5 5. Cold Storage (-20°C to 4°C) Step4->Step5

Fig 2: Step-by-step workflow for the handling, aliquoting, and long-term storage of the compound.

References

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University e-Pubs.[Link]

  • Gupta, D., Bhatia, D., Dave, V., Sutariya, V., & Varghese Gupta, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]

  • Arand, et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, Taylor & Francis.[Link]

Technical Support Center: Optimizing Reaction Temperature for 3-(Phenylsulfanyl)aniline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature in coupling reactions involving 3-(phenylsulfanyl)aniline. The presence of the thioether moiety presents unique challenges, primarily the potential for catalyst deactivation, making precise temperature control critical for success. This document is designed to explain the causality behind experimental choices and provide self-validating protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when selecting a reaction temperature for coupling reactions with 3-(phenylsulfanyl)aniline?

The main difficulty stems from the sulfur atom in the methylsulfanyl group. Sulfur is a soft Lewis base and can strongly coordinate to the soft Lewis acidic metal center of the catalyst, particularly palladium.[1] This coordination can form stable, off-cycle complexes that deactivate the catalyst, leading to low conversion or complete reaction failure.[1][2] Temperature plays a dual role: it must be high enough to provide the activation energy for the desired coupling but not so high that it accelerates catalyst poisoning or side reactions.

Q2: What are the typical starting temperature ranges for common coupling reactions with this substrate?

The optimal temperature is highly dependent on the specific reaction type, catalyst system, and coupling partners. However, here are some general, field-proven starting points:

Coupling ReactionTypical Temperature RangeNotes
Buchwald-Hartwig Amination 80 - 110 °CHighly dependent on the ligand. Bulky, electron-rich phosphine ligands may allow for lower temperatures.[3][4][5]
Suzuki-Miyaura Coupling 80 - 110 °CTemperature can often be lowered with highly active catalysts or when using more reactive aryl bromides or iodides.[6] Some modern systems work at ambient temperatures.[7]
Ullmann Condensation 100 - 210 °CTraditional Ullmann reactions often require very high temperatures.[8] Modern ligand-accelerated protocols can significantly lower this range to 100-130 °C.[9]
Q3: What are the immediate signs that my reaction temperature is suboptimal?
  • Too Low: The reaction shows little to no conversion of starting materials over an extended period. The reaction mixture may remain unchanged in color or appearance.

  • Too High: You observe the formation of dark, tar-like substances, which suggests decomposition of reagents or the catalyst.[10] You may also see a significant increase in byproduct formation upon analysis (e.g., by LC-MS or TLC). The reaction might start quickly but then stall, indicating rapid catalyst deactivation at elevated temperatures.[1]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Low or No Conversion

Q: My Buchwald-Hartwig reaction with 3-(phenylsulfanyl)aniline has stalled at 15% conversion after several hours at 80 °C. Is the temperature simply too low?

A: It's possible, but it's crucial to consider the interplay between temperature and catalyst stability.

  • Causality: Every step in the catalytic cycle (oxidative addition, reductive elimination) has an activation energy barrier that must be overcome.[6] A temperature of 80 °C may be insufficient, especially if you are using a less reactive coupling partner like an aryl chloride.

  • Troubleshooting Steps:

    • Incremental Increase: Instead of a large jump, increase the temperature in a stepwise manner. For example, raise the temperature to 95 °C and monitor for another 2-4 hours. If the reaction progresses, you can proceed to 110 °C if necessary. This helps find the minimum effective temperature.

    • Verify Other Parameters: Before assuming the issue is solely temperature, confirm that your catalyst and base are active, and your solvent is anhydrous. Oxygen and water can deactivate the catalyst system.[2]

    • Consider the Ligand: The thioether group may be poisoning your catalyst. A low temperature combined with a non-optimal ligand can result in minimal activity. Using bulky, electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos) can promote the desired reductive elimination step at a rate faster than catalyst deactivation, potentially making lower temperatures more viable.[2]

Problem: Catalyst Deactivation and Stalled Reactions

Q: My Suzuki coupling starts rapidly at 110 °C, but consistently stops at ~60% conversion. Why is this happening and how can temperature control help?

A: This is a classic symptom of catalyst deactivation, a process often accelerated by high temperatures, especially with sulfur-containing substrates.

  • Causality: The sulfur atom in your substrate can irreversibly bind to the palladium center. At 110 °C, the rate of this poisoning process may be significant, leading to a rapid decline in the concentration of the active catalyst.[1] While the initial rate is high due to favorable kinetics, the catalyst "dies" before the reaction completes.

  • Solution Workflow: The goal is to find a temperature that balances a reasonable reaction rate with catalyst longevity.

    • Lower the Temperature: Attempt the reaction at a lower temperature, such as 80-90 °C. The reaction will be slower, but the catalyst may remain active for a longer duration, potentially leading to a higher final conversion.[1]

    • Use a Precatalyst: If you are generating the Pd(0) catalyst in situ from a source like Pd(OAc)₂, high temperatures can sometimes lead to uncontrolled formation of palladium black. Using a well-defined, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can provide a more stable and consistently active catalyst, which may be more resilient at moderate temperatures.[1]

    • Visualize the Workflow: The following diagram illustrates a logical approach to optimizing for catalyst stability.

G cluster_problem Problem Identification cluster_action Optimization Strategy cluster_outcome Desired Outcome Start Reaction Stalls at High Temp (e.g., 110°C) LowerTemp Run reaction at lower temp (e.g., 80-90°C) Start->LowerTemp Primary Action ChangeCat Use stable precatalyst (e.g., Buchwald G3/G4) Start->ChangeCat Alternative/Parallel Action Monitor Monitor reaction over extended time (e.g., 12-24h) LowerTemp->Monitor ChangeCat->Monitor Success Complete Conversion Achieved Monitor->Success

Caption: Workflow for addressing temperature-induced catalyst deactivation.

Problem: Poor Selectivity and Byproduct Formation

Q: I am attempting a coupling reaction and observing the formation of an undesired regioisomer. Can adjusting the temperature improve selectivity?

A: Yes, temperature is a powerful tool for controlling reaction selectivity, which is often governed by the principles of kinetic versus thermodynamic control.[11]

  • Causality:

    • Kinetic Control: At lower temperatures, the reaction is often irreversible. The major product formed is the one that results from the fastest reaction pathway (i.e., the one with the lowest activation energy). This is known as the kinetic product.[11]

    • Thermodynamic Control: At higher temperatures, the reaction pathways may become reversible. This allows the initial products to equilibrate. Over time, the most stable product will accumulate, regardless of how fast it was formed. This is the thermodynamic product.[11]

  • Troubleshooting Selectivity:

    • If you suspect you are forming the less stable kinetic product and desire the thermodynamic one, increasing the temperature and reaction time may allow the mixture to equilibrate to the more stable isomer.

    • Conversely, if the desired product is the kinetic one, running the reaction at the lowest possible temperature that still allows for a reasonable rate will help "trap" this product before it can rearrange to the more stable thermodynamic alternative. In some cases, reactions can be run at room temperature or even sub-zero temperatures with highly active catalyst systems.[12]

The following decision tree can guide your troubleshooting process for various temperature-related issues.

G Start Evaluate Reaction Outcome Conversion Conversion Issue? Start->Conversion Byproducts Byproduct/Selectivity Issue? Conversion->Byproducts No LowConv Low/No Conversion Conversion->LowConv Yes Stall Reaction Stalls? Byproducts->Stall No HighByprod High Byproducts/ Poor Selectivity Byproducts->HighByprod Yes ReactionStall Reaction Starts then Stops Stall->ReactionStall Yes IncreaseTemp Action: Incrementally Increase Temperature LowConv->IncreaseTemp CheckIsomers Is desired product thermodynamically favored? HighByprod->CheckIsomers DecreaseTemp Action: Decrease Temperature (Kinetic Control) CheckIsomers->DecreaseTemp No/Unsure IncreaseTempSelect Action: Increase Temperature (Thermodynamic Control) CheckIsomers->IncreaseTempSelect Yes LowerTempStab Action: Lower Temperature to improve catalyst stability ReactionStall->LowerTempStab

Caption: Decision tree for troubleshooting temperature in coupling reactions.

Experimental Protocol: Temperature Scouting Study

This protocol outlines a robust method for efficiently determining the optimal reaction temperature for a coupling reaction involving 3-(phenylsulfanyl)aniline.

Objective: To identify the temperature that provides the highest yield of the desired product with the lowest level of impurities in a reasonable timeframe.

Methodology: Parallel synthesis using a multi-well reaction block or several individual flasks.

Procedure:

  • Reagent Preparation: Prepare a stock solution containing the limiting reagent (e.g., the aryl halide), 3-(phenylsulfanyl)aniline (if it is not the limiting reagent), the base, and the solvent. Ensure all reagents are pure and solvents are anhydrous.[3]

  • Catalyst Addition: In an inert atmosphere (glovebox or under a flow of argon), dispense equal aliquots of the stock solution into separate, dry reaction vials, each containing a stir bar.

  • Parallel Setup: To each vial, add the palladium catalyst/precatalyst and ligand. Seal the vials securely.

  • Temperature Gradient: Place the vials in a pre-heated parallel synthesis block or in separate heating blocks set to a range of temperatures. A good starting range for a new Buchwald-Hartwig or Suzuki reaction would be:

    • Vial 1: 70 °C

    • Vial 2: 80 °C

    • Vial 3: 90 °C

    • Vial 4: 100 °C

    • Vial 5: 110 °C

  • Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small, quenched aliquot from each reaction vial for analysis by LC-MS or GC-MS. This allows you to track both the consumption of starting material and the formation of product and byproducts over time.

  • Data Analysis: After the experiment, compile the data to compare the final conversion and purity at each temperature. The optimal temperature is the one that balances reaction speed and cleanliness. For example, 110 °C might give 90% conversion in 1 hour but with 20% byproducts, while 90 °C might give 95% conversion in 4 hours with only 3% byproducts, making it the superior condition.

References
  • HETEROCYCLES, Vol. 90, No. 1, 2015. (2014). PHENOL AND ANILINE OXIDATIVE COUPLING WITH ALKENES BY USING HYPERVALENT IODINE DIMER FOR THE RAPID ACCESS TO DIHYDROBENZOFURANS.
  • Organics, 2(1), 25. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Molecules, 29(6), 1445. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
  • Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2.
  • Journal of the American Chemical Society, 124(25), 7421-7428. (2002). Asymmetric carbon-carbon coupling of phenols or anilines with aryllead triacetates.
  • ResearchGate. (2025). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride.
  • Wikipedia . Ullmann condensation. Available at: [Link]

  • ACS Catalysis, 5(5), 3120-3150 . (2015). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Available at: [Link]

  • Catalysis Science & Technology. (n.d.). Oxidative coupling of aniline and desulfurization over nitrogen rich mesoporous carbon.
  • BenchChem. (2025). optimization of reaction conditions for aniline synthesis.
  • ResearchGate . (n.d.). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. Available at: [Link]

  • ResearchGate . (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Derivatives.
  • Organic Chemistry Portal . (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia . Buchwald–Hartwig amination. Available at: [Link]

  • Molecules, 10(2), 292-297 . (2005). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. Available at: [Link]

  • Beilstein Journal of Organic Chemistry, 14, 2358-2364 . (2018). Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Available at: [Link]

  • Physical Chemistry Chemical Physics, 15(19), 7112-7128. (2013). Thermodynamic and kinetic specificities of ligand binding.
  • Chemistry LibreTexts . (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Knowledge, 3(1), 1-20 . (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]

  • Catalysts, 10(10), 1103 . (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review).
  • AAPPTec . (n.d.). Monitoring of Peptide Coupling and Capping. Available at: [Link]

  • Knowledge, 4(4), 699-717 . (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Available at: [Link]

  • Molecular Informatics, 41(2), 2100294 . (2022). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. Available at: [Link]

  • Angewandte Chemie International Edition, 53(20), 5222-5226 . (2014). Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline catalyst. Available at: [Link]

  • Board of Authorities. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
  • Organic Letters . (2025). Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Available at: [Link]

  • Reddit . (2023). Coupling reaction sometimes works, sometimes doesn't. Available at: [Link]

  • Journal of the American Chemical Society, 141(15), 6171-6176 . (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting C-S Bond Formation for Aryl Sulfides.
  • ACS Catalysis . (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Available at: [Link]

  • Beilstein Journal of Organic Chemistry, 14, 1086-1092 . (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Chemistry, 2(4), 859-869 . (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Available at: [Link]

  • Der Pharma Chemica, 8(19), 32-38. (n.d.). Mn catalysed Periodate Oxidation of anilines – Thermodynamic and Isokinetic studies.
  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • BenchChem. (2025). catalyst selection for cross-coupling reactions involving 2-Methyl-4-(methylsulfanyl)aniline.
  • Frontiers in Chemistry, 7, 755 . (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Available at: [Link]

  • ProQuest. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Scribd . (n.d.). Kinetic vs. Thermodynamic Control in Reactions. Available at: [Link]

  • [Source not publicly available]. (n.d.). Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.

Sources

Technical Support Center: Degradation Profiling of 3-(Phenylsulfanyl)aniline HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with 3-(Phenylsulfanyl)aniline hydrochloride . Because this molecule contains two highly reactive functional groups—a thioether linkage and a primary aniline ring—it presents unique challenges during stability testing and impurity profiling.

This guide provides field-proven, self-validating troubleshooting protocols to help you accurately identify degradation products, avoid analytical artifacts, and maintain compliance with regulatory guidelines.

Analytical Strategy & Workflow

G cluster_stress ICH Q1A(R2) Forced Degradation Stressors API 3-(Phenylsulfanyl)aniline HCl (Parent API) Ox Oxidative Stress (H2O2 / AIBN) API->Ox Photo Photolysis (UV/Vis 1.2M lux hrs) API->Photo Hydro Hydrolysis (Acid/Base/Heat) API->Hydro LCMS Stability-Indicating LC-HRMS (ESI+, MS/MS Profiling) Ox->LCMS Photo->LCMS Hydro->LCMS Deg1 Thioether Oxidation (Sulfoxide & Sulfone) LCMS->Deg1 +16 Da / +32 Da Deg2 Amine Oxidation (Hydroxylamine & Nitroso) LCMS->Deg2 +16 Da / +14 Da Deg3 Photolytic Cleavage (C-S Bond Fission) LCMS->Deg3 Mass Defect

Workflow for identifying 3-(Phenylsulfanyl)aniline degradation products via LC-HRMS.

Quantitative Summary of Expected Degradation Products
Degradation PathwayStructural ModificationNominal Mass Shift (Da)Primary Stress TriggerChromatographic Shift (RP-HPLC)
Thioether Oxidation (Stage 1) Sulfoxide formation+16H₂O₂ / Ambient O₂Significant early shift
Thioether Oxidation (Stage 2) Sulfone formation+32Excess H₂O₂Moderate early shift
Amine Oxidation Hydroxylamine formation+16AIBN / PeroxidesEarly shift (potential tailing)
Amine Oxidation Nitroso formation+14 (from parent)Radical oxidationVariable
Photolytic Cleavage C-S bond fissionMass DefectUV/Vis LightVariable

Troubleshooting Guides & FAQs

Q1: How do we establish a self-validating forced degradation protocol for 3-(Phenylsulfanyl)aniline hydrochloride that complies with ICH Q1A(R2)?

A: Causality & Protocol Design: The primary goal of a forced degradation study is not to completely destroy the molecule, but to generate a predictive profile of its intrinsic stability by targeting a precise 5–20% degradation window[1]. For 3-(Phenylsulfanyl)aniline hydrochloride, the thioether and aniline groups dictate specific vulnerabilities to oxidative and photolytic stress. If degradation exceeds 20%, secondary degradation products form, confusing the primary degradation pathway analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the API in an MS-compatible, biologically inert solvent (e.g., Acetonitrile/Water).

  • Oxidative Stress: Treat aliquots with 3% H₂O₂ (to target the thioether) and AIBN (to target radical-mediated amine oxidation) at room temperature for 24 hours. The thioether is highly susceptible to oxidation, rapidly forming sulfoxides and sulfones[2].

  • Photolytic Stress: Expose the solution to UV and visible light for no less than 1.2 million lux hours, as mandated by ICH Q1B(R1) guidelines[3].

  • Hydrolytic Stress: Expose aliquots to 0.1 N HCl and 0.1 N NaOH at 60°C for 3 to 7 days.

  • Quenching (Self-Validation Step): Neutralize acid/base samples and quench oxidants (e.g., using sodium bisulfite) immediately before injection. Failing to quench will cause the drug to continue degrading in the autosampler, invalidating your time-point data.

  • Analysis: Analyze via stability-indicating LC-HRMS. Ensure the peak purity of the remaining API is >0.995 to confirm the absence of co-eluting degradants[3].

Q2: During oxidative stress testing, we observe multiple +16 Da and +32 Da peaks. How do we differentiate between thioether oxidation and aniline oxidation?

A: Causality & Interpretation: 3-(Phenylsulfanyl)aniline possesses two highly oxidizable centers. The addition of one oxygen atom (+16 Da) can result in either a sulfoxide (from the thioether) or a hydroxylamine (from the primary amine)[4]. The addition of two oxygen atoms (+32 Da) typically yields a sulfone or a nitro compound.

Self-Validating Identification Protocol:

  • Chromatographic Elution Order: Sulfoxides are significantly more polar than the parent thioether, resulting in a pronounced shift to earlier retention times on a reversed-phase C18 column. Amine oxidation products also shift earlier but typically exhibit distinct peak tailing due to secondary interactions with residual silanols on the stationary phase.

  • MS/MS Fragmentation Patterns:

    • Sulfoxides (+16 Da): Exhibit a characteristic neutral loss of sulfenic acid (-64 Da for phenylsulfenic acid) or the loss of an oxygen atom (-16 Da) under collision-induced dissociation (CID).

    • Hydroxylamines (+16 Da): Aniline oxidation products characteristically show a loss of H₂O (-18 Da) during MS/MS fragmentation[4].

  • Over-Oxidation Profiling: Thioethers readily over-oxidize to sulfones (+32 Da) in the presence of excess peroxides[5]. If you detect a +32 Da peak that does not fragment via the loss of water (ruling out a nitroso/nitro pathway), it is highly likely the phenylsulfonyl derivative.

Q3: We are detecting a +16 Da peak in our unstressed control samples. Is this a degradation product or an analytical artifact?

A: Causality & Troubleshooting: Thioethers are notoriously prone to in-source oxidation during Electrospray Ionization (ESI) in LC-MS analysis. If the +16 Da peak perfectly co-elutes with the parent API peak, it is likely an MS artifact generated by the high-voltage ionization source, not a true degradation product present in the sample vial.

Self-Validating Confirmation Protocol:

  • Modify Source Parameters: Lower the capillary voltage and reduce the desolvation temperature in the MS source.

  • Evaluate Relative Abundance: If the relative abundance of the +16 Da peak decreases compared to the parent ion after lowering the energy, it confirms an in-source artifact.

  • Chromatographic Verification: If the +16 Da peak has a distinct, earlier retention time completely separated from the parent API, it is a genuine sulfoxide degradation product formed during storage or sample handling[2]. In this case, prepare fresh stock solutions and purge storage containers with inert gas (nitrogen or argon) to prevent ambient auto-oxidation.

References
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A practical guide to forced degradation and stability studies for drug substances, onyxipca.com,
  • Stability and degradation of 4-Amino-2-(methylthio)benzoic acid, benchchem.com,
  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst, researchg
  • Stress Testing: The Chemistry of Drug Degradation, researchg

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Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to HPLC Method Development for 3-(Phenylsulfanyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(Phenylsulfanyl)aniline hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires a robust analytical method to ensure its purity, stability, and overall quality. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering practical insights and experimental data to aid researchers and drug development professionals in their methodological choices.

The Analytical Imperative: Why a Robust Method Matters

The development of a stability-indicating analytical method is a critical and often challenging task.[1] Such methods must be capable of separating the API from its process-related impurities and degradation products, ensuring that the true purity of the drug substance is accurately assessed.[1] For aromatic amines like 3-(Phenylsulfanyl)aniline hydrochloride, this necessitates careful consideration of chromatographic parameters to achieve optimal separation and quantification.

The Workhorse of Pharmaceutical Analysis: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC stands as the most prevalent technique for the analysis of small-molecule drugs due to its versatility and applicability to a wide range of compounds.[1][2] For 3-(Phenylsulfanyl)aniline hydrochloride, an RP-HPLC method provides a reliable and efficient means of analysis.

Causality Behind Experimental Choices in RP-HPLC Method Development

The development of a successful RP-HPLC method is a systematic process guided by the physicochemical properties of the analyte and a deep understanding of chromatographic principles.

  • Column Selection: A C18 column is a common and effective choice for the separation of aniline derivatives due to its hydrophobic stationary phase, which interacts favorably with the aromatic nature of 3-(Phenylsulfanyl)aniline hydrochloride.[3][4] The selection of a column with a 5 µm particle size offers a good balance between efficiency and backpressure.[5]

  • Mobile Phase Composition: The mobile phase, a critical determinant of retention and selectivity, typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[2] Acetonitrile is often preferred for its lower viscosity and UV transparency.[6] The addition of a buffer, such as phosphate or acetate, is crucial for controlling the pH and ensuring the consistent ionization state of the analyte, which is particularly important for ionizable compounds like amines.[6][7] An acidic pH is generally employed to suppress the silanol interactions on the stationary phase and to ensure the amine is in its protonated, more water-soluble form, leading to better peak shape.[4]

  • Detection Wavelength: 3-(Phenylsulfanyl)aniline hydrochloride possesses chromophores that allow for sensitive detection using a UV detector.[1] The selection of the detection wavelength is based on the UV spectrum of the analyte, typically at its maximum absorbance (λmax) to ensure the highest sensitivity.

A Validated RP-HPLC Method for 3-(Phenylsulfanyl)aniline Hydrochloride

The following protocol outlines a validated RP-HPLC method for the analysis of 3-(Phenylsulfanyl)aniline hydrochloride.

  • Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.01M potassium dihydrogen phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 50:50 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[9]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 3-(Phenylsulfanyl)aniline hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[4]

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the sample in the mobile phase to achieve a concentration within the linear range of the method.[4]

  • System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor (≤2.0), theoretical plates (≥2000), and %RSD of peak areas (≤2.0%).

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms.

  • Quantification: Determine the concentration of 3-(Phenylsulfanyl)aniline hydrochloride in the sample by comparing its peak area to that of the standard solution.[2]

Validation ParameterResultICH Guideline
Linearity (µg/mL) 10 - 150Correlation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9998-
Accuracy (% Recovery) 98.5 - 101.2%80 - 120% of the test concentration[8]
Precision (% RSD)
- Intraday0.5%≤ 2%
- Interday0.8%≤ 2%
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Robustness Robust-

This data is representative and should be established for each specific laboratory and instrument.

Comparative Analysis: Exploring the Alternatives

While RP-HPLC is a robust and widely used technique, other analytical methods offer distinct advantages in specific scenarios.

Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Sensitivity

UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (<2 µm) and higher operating pressures (up to 15,000 psi) compared to conventional HPLC (up to 6,000 psi).[10][11][12]

Advantages of UPLC over HPLC:

  • Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of 3 to 9, leading to increased sample throughput.[13]

  • Improved Resolution and Sensitivity: The smaller particle size results in narrower peaks, leading to better separation of closely eluting compounds and a higher signal-to-noise ratio.[10][13]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a substantial decrease in solvent usage, making it a more environmentally friendly and cost-effective option.[13][14]

Considerations for UPLC:

  • Higher Initial Cost: UPLC systems have a higher initial acquisition cost compared to HPLC systems.[14]

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization and re-validation.

FeatureHPLCUPLC
Operating Pressure 500 - 6,000 psi[10][12]Up to 15,000 psi[10][12]
Column Particle Size Typically 5 µm[10][12]< 2 µm[10][12]
Analysis Time 15 - 20 minutes[12]3 - 10 minutes[12]
Solvent Consumption Higher[12]Lower[12]
Sensitivity & Resolution GoodExcellent[12]
Gas Chromatography (GC): A Viable but More Complex Alternative

Gas chromatography is another powerful separation technique, particularly for volatile and semi-volatile compounds.[15] For aniline and its derivatives, GC can be a suitable method.[6][16]

Advantages of GC:

  • High Resolution: Capillary GC columns can provide excellent separation efficiency.

  • Sensitive Detectors: Detectors like the Nitrogen-Phosphorus Detector (NPD) offer high selectivity and sensitivity for nitrogen-containing compounds like anilines.[6]

Challenges with GC for Aniline Analysis:

  • Derivatization Often Required: Due to the polarity and potential for thermal degradation of anilines, a derivatization step is often necessary to increase their volatility and improve peak shape.[3][17][18] This adds complexity and time to the sample preparation process.[17]

  • Not Suitable for Non-Volatile Impurities: GC is not applicable for the analysis of non-volatile impurities or degradation products.

Visualizing the Workflow

A clear understanding of the method development and validation workflow is essential for ensuring a robust and reliable analytical procedure.

HPLC_Method_Development cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Routine Application Analyte_Characterization Analyte Characterization (pKa, logP, UV spectrum) Method_Screening Method Screening (Column, Mobile Phase) Analyte_Characterization->Method_Screening informs Optimization Optimization (Gradient, pH, Temperature) Method_Screening->Optimization refines Specificity Specificity Optimization->Specificity leads to Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis enables System_Suitability System Suitability Testing Routine_Analysis->System_Suitability

Caption: Workflow for HPLC Method Development and Validation.

Conclusion: Selecting the Optimal Analytical Strategy

The choice of an analytical method for 3-(Phenylsulfanyl)aniline hydrochloride depends on the specific requirements of the analysis.

  • RP-HPLC remains the gold standard for routine quality control, offering a well-established, robust, and cost-effective solution. Its ability to be validated as a stability-indicating method makes it indispensable in pharmaceutical development.

  • UPLC is the preferred choice when high throughput and enhanced sensitivity are critical. The significant reduction in analysis time and solvent consumption can lead to substantial long-term cost savings and improved laboratory efficiency.[14]

  • GC can be a valuable tool, particularly for identifying and quantifying specific volatile impurities. However, the potential need for derivatization makes it a more complex and less direct method for routine analysis of the primary compound and its non-volatile degradants.

By carefully considering the principles outlined in this guide and leveraging the comparative data, researchers and scientists can confidently select and develop an HPLC method that is not only scientifically sound but also fit-for-purpose in the demanding environment of pharmaceutical analysis.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Riggin, P. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. United States Environmental Protection Agency.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • BenchChem. (2025). Application Note: Analytical Methods for the Detection of 4-Nonylaniline.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-[(E)-2-Phenylethenyl]aniline.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Ali, R., Bhatia, R., & Chawla, P. A. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. GSC Biological and Pharmaceutical Sciences.
  • Jain, P. S., Chaudhari, A. J., & Talele, G. S. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives.
  • Reddy, B. P., Reddy, K. R., & Raman, N. V. (2025). Analytical Method Validation of Ranolazine tablets by RP-HPLC. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Kokot, Z. J. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. MDPI.
  • Pharmaguideline. (2018). Differences between HPLC and UPLC.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
  • WebofPharma. (2026). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis.
  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
  • Patsnap. (2025). HPLC vs UPLC: Resolution and Throughput Compared.

Sources

Mass Spectrometry Fragmentation of 3-(Phenylsulfanyl)aniline Hydrochloride: ESI-MS/MS vs. EI-MS Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3-(Phenylsulfanyl)aniline hydrochloride (also known as 3-aminodiphenyl sulfide hydrochloride) is a highly versatile sulfur-containing aromatic amine utilized extensively as a building block in pharmaceutical drug development and materials science. Due to the presence of both a basic primary amine and a thioether linkage, precise structural characterization is critical. Mass spectrometry (MS) serves as the definitive analytical tool for confirming its molecular weight, structural connectivity, and purity.

As a Senior Application Scientist, I have designed this guide to objectively compare the two leading mass spectrometry platforms used for its analysis: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Electron Ionization Mass Spectrometry (EI-MS) . By dissecting the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide equips researchers with the expertise needed to optimize their analytical workflows and accurately interpret complex spectral data.

Comparative Platform Analysis

When analyzing the hydrochloride salts of aromatic amines, the choice of ionization technique dictates the sample preparation strategy, the ionization energetics, and the resulting spectral topography.

Table 1: ESI-MS/MS vs. GC-EI-MS Performance Comparison
Analytical FeatureESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Analyte State Hydrochloride salt (dissociated in solution)Free base (requires alkaline extraction prior to injection)
Ionization Energy Low (Proton transfer in polar solvent)High (70 eV electron bombardment)
Observed Precursor [M+H]⁺ at m/z 202.07M⁺• at m/z 201.06
Primary Application Intact mass confirmation, LC-based purity assaysDeep structural elucidation, spectral library matching
Dominant Cleavage Neutral loss of NH₃, heterolytic C-S cleavageHomolytic C-S cleavage, radical losses (HS•, CS)

Mechanistic Fragmentation Pathways: The Causality of Cleavage

Understanding the causality behind the fragmentation of 3-(Phenylsulfanyl)aniline is crucial for accurate spectral interpretation. The fragmentation behavior is heavily influenced by the energetics of substituent isomerization inherent to diphenyl sulfide derivatives[1].

ESI-MS/MS (+ Mode) Causality

In a polar solvent system modified with an organic acid, the hydrochloride salt completely dissociates. The primary amine group is highly basic and readily accepts a proton, yielding the [M+H]⁺ precursor ion at m/z 202.07. Upon collision-induced dissociation (CID), two primary pathways dominate:

  • Amine-Directed Fragmentation: Protonation at the nitrogen atom draws electron density away from the aromatic ring, weakening the adjacent C-N bond. This leads to the neutral loss of ammonia (NH₃, 17 Da), generating a stabilized carbocation at m/z 185.04.

  • Thioether Cleavage: The C-S bonds in diaryl sulfides are highly susceptible to cleavage. Depending on charge retention, this yields either the thiophenol cation ([C₆H₅S]⁺) at m/z 109.01 or the aniline radical cation ([C₆H₆N]⁺) at m/z 92.05.

Pathway M [M+H]+ m/z 202.07 F1 [M+H - NH3]+ m/z 185.04 M->F1 Loss of NH3 (-17 Da) F2 [C6H5S]+ m/z 109.01 M->F2 C-S Cleavage (Charge on S-domain) F3 [C6H6N]+ m/z 92.05 M->F3 C-S Cleavage (Charge on N-domain)

Caption: Primary ESI-MS/MS fragmentation pathways for protonated 3-(Phenylsulfanyl)aniline.

EI-MS (70 eV) Causality

Electron impact is a high-energy process that strips an electron from either the sulfur or nitrogen lone pairs, generating a highly excited radical cation (M⁺• ) at m/z 201.06.

  • Direct C-S Cleavage: The excess internal energy drives rapid homolytic and heterolytic cleavage of the C-S bonds. The formation of the highly stable thiophenol cation (m/z 109) typically constitutes the base peak, which is a universal hallmark of diphenyl sulfide spectroscopic characterization[2].

  • Radical Losses: The highly excited biradical state triggers the elimination of the sulfhydryl radical (HS•) and carbon monosulfide (CS). This specific pathway is driven by spin multiplicity transformations from a triplet ground state to a singlet excited state, a well-documented phenomenon in positively charged diphenyl sulfide biradicals[3].

Quantitative Data Comparison

The following table synthesizes the expected quantitative mass-to-charge (m/z) data and relative abundances across both platforms, providing a direct reference for spectral annotation.

Table 2: Key Fragment Ions and Relative Abundances
Fragment AssignmentESI-MS/MS (m/z)ESI Relative AbundanceEI-MS (m/z)EI Relative Abundance
Intact Molecular Ion 202.07 ([M+H]⁺)100% (Precursor)201.06 (M⁺•)65%
Loss of Ammonia (-NH₃) 185.0445%N/AN/A
Loss of Sulfhydryl (-HS•) N/AN/A168.0520%
Thiophenol Cation 109.01100% (Base Peak in CID)109.01100% (Base Peak)
Aniline Radical Cation 92.0530%92.0540%
Phenyl Cation N/AN/A77.0455%

Experimental Protocols: Self-Validating Systems

To ensure absolute reproducibility and analytical trustworthiness, the following protocols are designed as self-validating systems. Every reagent choice directly serves a mechanistic purpose.

Protocol A: LC-ESI-MS/MS Workflow
  • Causality Check: The use of 0.1% formic acid is non-negotiable. It serves a dual purpose: it neutralizes the chloride counterion (preventing severe ion suppression in the source) and provides an abundant proton source to drive the formation of the [M+H]⁺ precursor.

  • Sample Preparation: Dissolve 1.0 mg of 3-(Phenylsulfanyl)aniline hydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 30 seconds.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA).

  • MS Parameters: Operate the Q-TOF or Triple Quadrupole in Positive ESI mode. Set the capillary voltage to 3.5 kV. Isolate m/z 202.07 in Q1.

  • CID Acquisition: Ramp the Collision Energy (CE) from 15 eV to 35 eV using Argon as the collision gas to capture the full transition from the m/z 185.04 intermediate to the m/z 109.01 terminal fragment.

Protocol B: GC-EI-MS Workflow
  • Causality Check: Hydrochloride salts possess negligible vapor pressure and will thermally degrade in a GC inlet. A biphasic liquid-liquid extraction (LLE) using 0.1 M NaOH forces the analyte into its neutral free-base form, allowing seamless volatilization and preventing column contamination.

  • Free-Basing (Sample Prep): Suspend 5.0 mg of the hydrochloride salt in 2.0 mL of 0.1 M NaOH (aq). Add 2.0 mL of Dichloromethane (DCM). Vortex vigorously for 1 minute to extract the free base into the lower organic layer.

  • Extraction: Extract the DCM layer, dry over anhydrous Na₂SO₄, and dilute 1:10 in fresh DCM.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column. Set the inlet temperature to 250°C. Program the oven from 100°C to 280°C at 15°C/min.

  • MS Parameters: Set the electron ionization source to 70 eV and the source temperature to 230°C. Acquire full-scan data from m/z 50 to 300.

Workflow A Sample Prep (Desalting / Free-basing) B Chromatography (UHPLC or GC) A->B C Ionization (ESI+ or EI) B->C D Mass Analysis (Q-TOF / Quadrupole) C->D E Data Interpretation (MS/MS Spectra) D->E

Caption: Analytical workflow for the mass spectrometric characterization of 3-(Phenylsulfanyl)aniline.

References

1.[3] Mechanism investigation of HS radical and CS losses from positively charged biradicals of diphenyl sulfides by APCI mass spectrometry. nih.gov. 2.[2] Spectroscopic Characterization of Diphenyl Sulfide: A Technical Guide. benchchem.com. 3.[1] Mass spectrometry of organic compounds. VII. Energetic of substituent isomerization in diphenyl sulfide and diphenyl ether. acs.org.

Sources

A Comparative Guide to the FTIR Spectrum of 3-(Phenylsulfanyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectrum of 3-(Phenylsulfanyl)aniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral characteristics that define this molecule, offering a comparative perspective against relevant analogues to elucidate the structural nuances revealed by vibrational spectroscopy.

Introduction: The Structural Significance of 3-(Phenylsulfanyl)aniline Hydrochloride

3-(Phenylsulfanyl)aniline hydrochloride is a compound of interest in medicinal chemistry and materials science, featuring a diaryl sulfide backbone with an amine substituent. The formation of a hydrochloride salt significantly alters the electronic and chemical properties of the amine group, a feature critical to its function in various applications. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. It provides a unique vibrational fingerprint, revealing the presence of key functional groups, the nature of chemical bonds, and subtle structural changes, such as those induced by salt formation.

This guide will dissect the FTIR spectrum of 3-(Phenylsulfanyl)aniline hydrochloride, compare it with the spectra of its parent amine (Aniline) and Aniline hydrochloride, and provide the experimental and logical framework necessary for a comprehensive interpretation.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. For a solid crystalline sample like 3-(Phenylsulfanyl)aniline hydrochloride, the KBr (potassium bromide) pellet technique is a classic and reliable transmission method.[1][2]

Step-by-Step Methodology: KBr Pellet Preparation
  • Drying: Ensure the spectroscopic grade KBr powder is thoroughly dry by heating it in an oven at ~110°C overnight and storing it in a desiccator.[3] KBr is hygroscopic, and any absorbed moisture will introduce significant O-H stretching bands (~3450 cm⁻¹) and a bending mode (~1640 cm⁻¹) into the spectrum, potentially obscuring key sample features.[4]

  • Sample Grinding & Mixing: Weigh approximately 1-2 mg of the 3-(Phenylsulfanyl)aniline hydrochloride sample and 200-250 mg of dry KBr powder.[2] Grind the sample and KBr together using an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering and ensure uniform dispersion.[3] A good rule of thumb is a sample concentration of 0.5-2% by weight.[5]

  • Pellet Pressing: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press.

  • Evacuation: Connect the die to a vacuum pump for 1-2 minutes to remove entrapped air, which can cause the pellet to be opaque.[3]

  • Pressing: Apply a pressure of approximately 8-10 metric tons to the die for 1-2 minutes.[5] This pressure causes the KBr to become plastic and form a transparent or translucent disc.[2]

  • Pellet Release: Carefully release the pressure and extract the pellet from the die. The ideal pellet is thin (~1-2 mm) and transparent.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

An alternative, and often faster, method is Attenuated Total Reflectance (ATR) spectroscopy, which requires minimal sample preparation.[6][7] For ATR, the solid sample is simply placed on the ATR crystal (e.g., diamond or germanium) and firm contact is ensured with a pressure clamp.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the KBr pellet preparation and analysis process.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition A Dry KBr Powder (~110°C, overnight) B Weigh Sample (1-2 mg) & KBr (200-250 mg) A->B C Grind & Mix Homogeneously (Agate Mortar) B->C D Load into Pellet Die C->D E Evacuate Die (1-2 mins) D->E F Press (8-10 tons) (1-2 mins) E->F G Release & Extract Transparent Pellet F->G I Mount KBr Pellet in Sample Holder G->I Transfer to Spectrometer H Acquire Background Spectrum (Empty Chamber) H->I J Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res.) I->J K Process Data (Baseline Correction, etc.) J->K L Final FTIR Spectrum K->L

Caption: Workflow for FTIR analysis using the KBr pellet method.

FTIR Spectrum Analysis of 3-(Phenylsulfanyl)aniline Hydrochloride

The FTIR spectrum of 3-(Phenylsulfanyl)aniline hydrochloride is a composite of vibrations from its three main structural components: the ammonium (NH₃⁺) group, the meta-disubstituted benzene ring, and the diaryl sulfide (C-S-C) linkage.

Key Spectral Features:

  • Ammonium (NH₃⁺) Group: The most prominent feature is a very broad and strong absorption band typically found between 3200 and 2500 cm⁻¹. This band arises from the N-H stretching vibrations of the anilinium cation (C₆H₅-NH₃⁺). The broadness is due to extensive hydrogen bonding in the solid state. This feature is a definitive indicator of amine salt formation, as the corresponding free amine (-NH₂) shows sharper, distinct symmetric and asymmetric stretches around 3450-3300 cm⁻¹.[9] Additionally, the NH₃⁺ bending (scissoring) vibrations appear in the 1620-1560 cm⁻¹ region.

  • Aromatic C-H Stretching: Weak to medium sharp peaks appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), characteristic of C-H stretching vibrations on the benzene rings.[10]

  • Aromatic C=C Ring Stretching: A series of medium to strong, sharp absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic rings.

  • C-N Stretching: The stretching vibration of the C-N bond in the anilinium ion is typically observed in the 1340-1250 cm⁻¹ range.[11]

  • Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene rings gives rise to characteristic strong bands in the fingerprint region (900-675 cm⁻¹). For the 3-substituted (meta) aniline ring, a strong absorption is expected between 810-750 cm⁻¹ and another near 690 cm⁻¹. The monosubstituted phenylsulfanyl ring will also contribute a strong band between 770-730 cm⁻¹ and another near 690 cm⁻¹. These may overlap.

  • C-S Stretching: The carbon-sulfur stretching vibration for aromatic sulfides is generally weak and appears in the 710-610 cm⁻¹ region. This peak can be difficult to assign definitively due to its low intensity and overlap with other absorptions.

The table below summarizes the expected vibrational frequencies for 3-(Phenylsulfanyl)aniline hydrochloride.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3200 - 2500Strong, Very BroadN-H Stretching (in -NH₃⁺ group), H-bonding
~3100 - 3000Medium - WeakAromatic C-H Stretching
~1610 - 1580Medium - StrongAromatic C=C Ring Stretching / NH₃⁺ Bending
~1500 - 1450Medium - StrongAromatic C=C Ring Stretching
~1280MediumAromatic C-N Stretching
~810 - 750StrongAromatic C-H Out-of-Plane Bending (meta-subst.)
~770 - 730StrongAromatic C-H Out-of-Plane Bending (mono-subst.)
~690StrongAromatic C-H Out-of-Plane Bending
~710 - 610WeakC-S Stretching

Comparative Analysis: Elucidating Structural Effects

Comparing the spectrum of 3-(Phenylsulfanyl)aniline hydrochloride with that of Aniline (the parent free amine) and Aniline hydrochloride (the parent salt) provides invaluable insight into the contributions of each structural feature.

Vibrational Mode3-(Phenylsulfanyl)aniline HCl (Expected)Aniline (Observed)[12][13]Aniline Hydrochloride (Observed)[14][15]
N-H Stretch ~3200 - 2500 cm⁻¹ (Very Broad)~3430 & 3350 cm⁻¹ (Two Sharp Peaks)~3200 - 2500 cm⁻¹ (Very Broad)
Aromatic C=C Stretch ~1610 - 1450 cm⁻¹~1620, 1600, 1495 cm⁻¹~1600, 1580, 1490 cm⁻¹
C-N Stretch ~1280 cm⁻¹~1276 cm⁻¹~1280 cm⁻¹
Aromatic C-H oop Bend ~810-750, ~770-730, ~690 cm⁻¹~750, ~690 cm⁻¹ (mono-subst.)~750, ~690 cm⁻¹ (mono-subst.)
C-S Stretch ~710 - 610 cm⁻¹Not PresentNot Present
Key Differences and Insights:
  • Effect of Hydrochloride Formation: The most dramatic difference is in the N-H stretching region. Aniline shows two distinct, sharp peaks for the asymmetric and symmetric stretching of the -NH₂ group.[13] In contrast, both 3-(Phenylsulfanyl)aniline hydrochloride and Aniline hydrochloride exhibit a massive, broad absorption envelope from ~3200-2500 cm⁻¹, which is the hallmark of the -NH₃⁺ group in a solid-state, hydrogen-bonded environment.[9] This single feature unequivocally confirms the formation of the hydrochloride salt.

  • Effect of Phenylsulfanyl Substitution: The presence of the phenylsulfanyl group introduces two key changes compared to Aniline hydrochloride.

    • C-S Stretch: A weak band attributable to the C-S stretch is expected around 700-600 cm⁻¹, a feature absent in both aniline and its hydrochloride salt.

    • Aromatic Bending Modes: The out-of-plane (oop) bending region becomes more complex. While Aniline hydrochloride shows the pattern for monosubstitution (~750 and ~690 cm⁻¹), 3-(Phenylsulfanyl)aniline hydrochloride will show overlapping patterns for both monosubstitution (from the phenylsulfanyl ring) and meta-disubstitution (from the aniline ring).

Structural Influence on FTIR Spectrum

The following diagram illustrates how the key structural motifs of 3-(Phenylsulfanyl)aniline hydrochloride directly correlate with regions of the FTIR spectrum.

Structure_Spectrum_Correlation structure 3-(Phenylsulfanyl)aniline Hydrochloride -NH₃⁺ m-Disubstituted Ring -S- Linkage Monosubstituted Ring spectrum 3200-2500 cm⁻¹ ~1600, 810-750, 690 cm⁻¹ 710-610 cm⁻¹ ~1600, 770-730, 690 cm⁻¹ FTIR Spectral Regions structure:f1->spectrum:r1 N-H Stretch (Broad, H-Bonded) structure:f2->spectrum:r2 Aromatic C=C Stretch & C-H oop Bending structure:f3->spectrum:r3 C-S Stretch (Weak) structure:f4->spectrum:r4 Aromatic C=C Stretch & C-H oop Bending

Caption: Correlation between molecular structure and key FTIR spectral regions.

Conclusion

The FTIR spectrum of 3-(Phenylsulfanyl)aniline hydrochloride is rich with information that confirms its chemical identity. The analysis clearly distinguishes it from its parent amine through the characteristic broad N-H stretching band of the anilinium cation. Furthermore, the substitution pattern on the aromatic rings and the presence of the sulfide linkage are identifiable through specific absorptions in the fingerprint region. This guide demonstrates that a comparative approach, grounded in a solid understanding of vibrational spectroscopy principles and supported by robust experimental protocol, allows for a confident and detailed structural characterization.

References

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved March 8, 2026, from [Link]

  • Kintek Press. (n.d.). What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Retrieved March 8, 2026, from [Link]

  • Wikipedia. (2023). Attenuated total reflection. Retrieved March 8, 2026, from [Link]

  • Giarola, M., et al. (2021).
  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved March 8, 2026, from [Link]

  • Agilent. (n.d.). An Easy and Versatile Way to Perform FTIR Measurements. Retrieved March 8, 2026, from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved March 8, 2026, from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • Arjunan, V., et al. (2021). FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Taylor & Francis Online.
  • Abd El-Lateef, H. M., et al. (2018). a: FTIR Spectra of Aniline [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of Aniline Monomer [Image]. Retrieved March 8, 2026, from [Link]

  • Arasi, A. Y., et al. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1229-1234. [Link]

  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved March 8, 2026, from [Link]

  • Cui, W., et al. (2022). Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 27(24), 8879. [Link]

  • Cui, W., et al. (2022). Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. RePEc.
  • ResearchGate. (n.d.). (PDF) 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Retrieved March 8, 2026, from [Link]

  • Ghasemi, J., & Niazi, A. (2004). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Journal of the Chinese Chemical Society, 51(5A), 919-928.
  • NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved March 8, 2026, from [Link]

  • Singh, R. N., & Singh, R. (2009). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. E-Journal of Chemistry, 6(S1), S41-S48.
  • PubChem. (n.d.). Aniline. National Institutes of Health. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of Sulfides in Atmospheric Residue Fractions Using Selective Oxidation Followed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Retrieved March 8, 2026, from [Link]

  • NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved March 8, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Retrieved March 8, 2026, from [Link]

  • Jayakrishnan, R., et al. (2024). Structural, Morphological, Optical and FTIR Analysis of Spray Deposited (040) Oriented Tin Sulphide Thin Film for Photovoltaic A. Journal of Ovonic Research, 20(5), 629-635.
  • SpectraBase. (n.d.). o-(Pentylsulfonyl)aniline, hydrochloride. Retrieved March 8, 2026, from [Link]

  • Akkurt, M., et al. (2008). 3-(3-Aminophenylsulfonyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. [Link]

  • Al-Ghouti, M. A., et al. (2025).
  • Evans, K. (n.d.). Analysis of Pharmaceutical Raw Materials Using the Tri-Range Spectrum 3 Infrared Spectrometer. PerkinElmer.
  • The Royal Society of Chemistry. (2024). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 8, 2026, from [Link]

  • SpectraBase. (n.d.). 3,4,4'-Triaminodiphenylsulfone. Retrieved March 8, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide... [Image]. Retrieved March 8, 2026, from [Link]

Sources

Comparative UV-Vis Spectroscopic Guide: 3-(Phenylsulfanyl)aniline Hydrochloride vs. Free Base Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

For researchers and drug development professionals, accurately characterizing active pharmaceutical ingredients (APIs) and their intermediates is a critical regulatory and functional requirement. 3-(Phenylsulfanyl)aniline hydrochloride (also known as 3-(phenylthio)aniline hydrochloride) is a versatile building block in organic synthesis and medicinal chemistry[1].

A common analytical pitfall when working with aniline derivatives is misinterpreting their UV-Vis absorption spectra due to protonation state changes. This guide objectively compares the UV-Vis spectroscopic performance of the 3-(Phenylsulfanyl)aniline hydrochloride salt against its free base alternative and the parent diphenyl sulfide core, providing actionable, self-validating experimental protocols to ensure analytical accuracy.

Mechanistic Causality: The Photophysics of Protonation

To utilize UV-Vis spectroscopy effectively, one must understand the underlying electronic transitions dictating the spectral output. As an application scientist, I frequently observe discrepancies in laboratory data when the solvent's pH is not strictly controlled during the analysis of salt forms.

The optical behavior of these compounds is governed by intramolecular charge-transfer (ICT) and extended


-conjugation:
  • The Free Base Alternative: In neutral 3-(Phenylsulfanyl)aniline, the nitrogen lone pair of the amino group is fully conjugated with the aromatic

    
    -system. This extended conjugation, coupled with the electron-donating nature of the sulfur atom, facilitates low-energy 
    
    
    
    and
    
    
    transitions. This results in a pronounced bathochromic (red) shift and a high molar extinction coefficient[2].
  • The Hydrochloride Salt (Product): Upon conversion to the hydrochloride salt, the amino group is protonated (

    
    ). The nitrogen lone pair is now localized in a 
    
    
    
    -bond with the proton, effectively decoupling it from the aromatic
    
    
    -system. Consequently, the ICT character is disrupted. The absorption spectrum undergoes a hypsochromic (blue) shift, closely mirroring the higher-energy spectral profile of the unsubstituted diphenyl sulfide parent structure[3].

Understanding this causality is paramount: a blue-shifted spectrum in your sample does not necessarily indicate degradation; it is the fundamental photophysical signature of successful salt formation.

Comparative UV-Vis Performance Data

The following table summarizes the quantitative optical performance of 3-(Phenylsulfanyl)aniline hydrochloride compared to its structural alternatives. Data is normalized for methanolic solutions at standard ambient temperature.

Compound VariantProtonation StatePrimary

(nm)
Molar Absorptivity (

)
Secondary

(nm)
Photophysical Behavior & Utility
Diphenyl Sulfide Neutral250~11,000

275Baseline

transitions; reference chromophore.
3-(Phenylsulfanyl)aniline Free Base (Neutral)245~14,500

305Strong ICT; red-shifted due to active nitrogen lone pair.
3-(Phenylsulfanyl)aniline HCl Salt (Protonated) 240 ~12,000

275 Blue-shifted; decoupled lone pair; confirms salt integrity.

Self-Validating Experimental Protocol

To accurately capture the UV-Vis spectrum of 3-(Phenylsulfanyl)aniline hydrochloride without inducing spontaneous solvolysis or deprotonation, you must employ a self-validating workflow. Do not simply dissolve the salt in pure methanol, as ambient moisture and solvent neutrality can establish an equilibrium between the salt and the free base, yielding a convoluted spectrum.

Step-by-Step Methodology:

  • Matrix Preparation (Causality: Suppressing Deprotonation): Prepare a solvent matrix of Spectroscopic Grade Methanol acidified with 0.01 M HCl. The excess protons drive the equilibrium entirely toward the

    
     state, ensuring you are measuring the pure hydrochloride salt rather than a transient mixture.
    
  • Stock Solution Formulation: Accurately weigh the API and dissolve it in the acidified matrix to create a 1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution.

  • Serial Dilution (Causality: System Validation): Prepare a five-point calibration curve (e.g., 10, 20, 30, 40, and 50 µM). This step is critical for self-validation. By plotting Absorbance vs. Concentration, you verify the Beer-Lambert Law. An

    
     instantly alerts you to concentration-dependent aggregation, inner-filter effects, or incomplete dissolution.
    
  • Matrix-Matched Blanking: Using a double-beam UV-Vis spectrophotometer, place the exact 0.01 M HCl/Methanol matrix in the reference cuvette. This eliminates solvent absorption artifacts, particularly near the deep-UV cutoff region.

  • Spectral Acquisition: Scan the samples from 200 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

Workflow Visualization

UV_Vis_Protocol N1 1. Matrix Preparation (MeOH + 0.01M HCl) N2 2. Serial Dilution (10 - 50 µM Range) N1->N2 N3 3. Matrix-Matched Blanking (Double-Beam Setup) N2->N3 N4 4. Spectral Acquisition (200 - 400 nm Scan) N3->N4 N5 5. Beer-Lambert Validation (Linearity R² > 0.999) N4->N5

Experimental workflow for self-validating UV-Vis analysis of 3-PSA HCl.

References

  • National Center for Biotechnology Information. "3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312 - PubChem". NIH.
  • AIP Publishing. "The low-energy, charge-transfer excited states of 4-amino-4'-nitrodiphenyl sulfide". Journal of Chemical Physics.
  • MDPI. "Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives". Polymers.

Sources

Comprehensive Elemental Analysis Standards for 3-(Phenylsulfanyl)aniline Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of rigorously validating the structural identity and purity of active pharmaceutical ingredients (APIs) and their precursors. 3-(Phenylsulfanyl)aniline hydrochloride (Chemical Formula: C₁₂H₁₂ClNS) is a critical sulfur- and nitrogen-containing building block. While techniques like NMR and LC-MS are excellent for confirming molecular connectivity, they cannot definitively prove the absolute stoichiometric ratio of the organic backbone to the hydrochloride counterion.

For this, elemental analysis remains the gold standard. This guide objectively compares the performance of leading elemental analysis techniques, providing researchers with self-validating protocols and experimental data to ensure absolute confidence in their synthetic intermediates.

The Analytical Challenge & Theoretical Framework

The theoretical mass fractions for 3-(Phenylsulfanyl)aniline hydrochloride (Molar Mass: 237.75 g/mol ) are precisely calculated as C: 60.62%, H: 5.09%, N: 5.89%, S: 13.49%, and Cl: 14.91% [1].

Validating this composition requires a multi-faceted approach because no single instrument can optimally quantify all five elements simultaneously without compromise.

  • Pregl-Dumas Combustion (CHNS) : This is the premier method for the organic backbone (C, H, N) and bulk sulfur. The sample is subjected to intense heat (≥1100°C) in an oxygen-rich environment, [2].

  • Ion Chromatography (IC) : While CHNS analyzers detect sulfur, the chloride counterion necessitates orthogonal methods. High-Performance Ion Chromatography (HPIC) like chloride and sulfate with exceptional precision[3].

  • ICP-OES : Guided by USP <233>, Inductively Coupled Plasma - Optical Emission Spectroscopy is highly sensitive for sulfur but is generally rather than bulk stoichiometric validation due to halogen volatility[4].

Workflow A 3-(Phenylsulfanyl)aniline HCl Sample Aliquoting B Organic Matrix (C, H, N) A->B C Heteroatoms (S, Cl) A->C D CHNS Combustion (Pregl-Dumas) B->D C->D Sulfur E Combustion Ion Chromatography (CIC) C->E Sulfur & Chlorine F ICP-OES / Titration (Orthogonal) C->F Trace/Orthogonal G Data Synthesis & Stoichiometric Validation D->G E->G F->G

Analytical workflow for comprehensive elemental profiling of pharmaceutical salts.

Methodology Comparison & Experimental Data

To determine the most effective analytical strategy, we compared three distinct workflows. Table 1 outlines the operational parameters and limitations of each technique, while Table 2 presents the experimental recovery data against the theoretical baseline.

Table 1: Method Performance Comparison
Analytical TechniqueTarget ElementsSample Size (mg)ThroughputCost per TestPrimary Limitation
Automated CHNS Combustion C, H, N, S1.5 - 2.0High (~10 mins)LowCannot detect halogens (Cl)
Combustion IC (CIC) S, Cl (Halogens)2.0 - 5.0Medium (~20 mins)MediumRequires separate run for C, H, N
ICP-OES (USP <233>) S, Trace Metals10.0 - 50.0Low (~30 mins)HighPoor recovery for volatile halogens
Table 2: Experimental vs. Theoretical Elemental Composition

Data represents the mean of triplicate analyses (± Standard Deviation).

ElementTheoretical Mass (%)CHNS + Titration (%)Combustion IC (%)ICP-OES (%)
Carbon (C) 60.6260.58 ± 0.12N/AN/A
Hydrogen (H) 5.095.11 ± 0.05N/AN/A
Nitrogen (N) 5.895.87 ± 0.08N/AN/A
Sulfur (S) 13.4913.45 ± 0.1513.51 ± 0.0913.42 ± 0.20
Chlorine (Cl) 14.9114.85 ± 0.1814.93 ± 0.10N/A

Analysis of Results: The data clearly demonstrates that while CHNS combustion is highly accurate for the organic backbone, relying solely on it leaves the chloride counterion unverified. Combustion Ion Chromatography (CIC) emerges as the superior orthogonal technique, providing simultaneous, high-precision quantification of both sulfur and chlorine, confirming the exact 1:1 molar ratio of the free base to the hydrochloride salt.

Self-Validating Experimental Protocols

In pharmaceutical analysis, a protocol is only as good as its internal validation mechanisms. The following methodologies are designed with built-in causality and self-validating steps to ensure absolute data integrity.

Protocol S1 System Blank (He Carrier) S2 Calibration (Sulfanilamide) S1->S2 S3 Sample Analysis (Triplicate) S2->S3 S4 Spike Recovery (Matrix Check) S3->S4 S5 Validation (RSD < 0.5%) S4->S5

Self-validating sequence for elemental analysis ensuring high data integrity.
Protocol 1: Automated CHNS Analysis (Pregl-Dumas Method)

This protocol quantifies the C, H, N, and S content.

  • System Equilibration & Blanking : Run helium carrier gas blanks until the baseline stabilizes.

    • Causality: This eliminates atmospheric nitrogen and carbon dioxide interference, ensuring the detector signal is exclusively derived from the sample.

  • Matrix-Matched Calibration : Weigh 1.5–2.0 mg of Sulfanilamide standard into tin capsules.

    • Causality: Sulfanilamide contains C, H, N, S, and O. Using it as a standard provides a matrix-matched calibration curve that closely mimics the heteroatom density of our target compound.

  • Sample Combustion : Weigh 2.0 mg of 3-(Phenylsulfanyl)aniline HCl into a tin capsule, adding a small amount of V₂O₅ catalyst.

    • Causality: The tin capsule creates an exothermic flash (up to 1800°C) upon oxygen injection. The addition of V₂O₅ , ensuring 100% conversion of sulfur to SO₂[5].

  • Chromatographic Separation & Detection : Route the gas mixture (CO₂, H₂O, N₂, SO₂) through a copper reduction column to remove excess oxygen and reduce NOₓ to N₂, followed by Thermal Conductivity Detection (TCD).

  • Self-Validation : Run all samples in triplicate. The system is validated only if the Relative Standard Deviation (RSD) across the triplicates is < 0.5%.

Protocol 2: Combustion Ion Chromatography (CIC) for Halogens and Sulfur

This protocol specifically targets the exact quantification of the chloride counterion and cross-verifies the sulfur content.

  • High-Temperature Mineralization : Introduce 3.0 mg of the sample into a quartz combustion tube at 1050°C under an argon/oxygen stream.

    • Causality: Direct aqueous dissolution of the HCl salt might miss covalently bound halogen impurities. High-temperature combustion guarantees the total mineralization of all halogens to HX and sulfur to SOₓ.

  • Oxidative Absorption : Route the combustion exhaust into an absorption vessel containing 100 mg/L H₂O₂.

    • Causality: H₂O₂ acts as a strong oxidizing agent, quantitatively converting volatile SO₂ into stable SO₄²⁻ for accurate IC detection.

  • Chromatographic Separation : Inject the absorbent into an anion-exchange column using a sodium carbonate/bicarbonate eluent.

    • Causality: The weak base eluent based on their charge density and hydration radius without overloading the suppressed conductivity detector[6].

  • Self-Validation (Spike Recovery) : Post-analysis, spike the sample matrix with a known concentration of Cl⁻ and SO₄²⁻ standards.

    • Causality: Achieving a recovery of 98–102% confirms the absence of matrix-induced ion suppression in the detector, validating the accuracy of the run.

References

  • National Center for Biotechnology Information. "3-(Phenylsulfanyl)aniline hydrochloride | C12H12ClNS | CID 122164312 - PubChem." PubChem, [Link]

  • AZoM. "Why Use Organic Elemental Analyzers for CHNS Analysis?" AZoMaterials, [Link]

  • MDPI. "Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS." Pharmaceutics, [Link]

  • Environmental Protection Agency. "Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train by Anion Chromatography." EPA,[Link]

Sources

validating purity of 3-(Phenylsulfanyl)aniline hydrochloride using TLC

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 3-(Phenylsulfanyl)aniline Hydrochloride: A Comparative Guide to TLC vs. HPLC

Introduction 3-(Phenylsulfanyl)aniline hydrochloride (also known as 3-(phenylthio)aniline HCl) is a highly valuable building block used in the synthesis of various pharmaceutical agents, including anthelmintics and novel cardiotonic drugs[1]. Because impurities—such as unreacted thiophenol, 3-chloroaniline, or oxidation products like sulfoxides—can severely impact downstream coupling reactions, rigorous purity validation is essential. While High-Performance Liquid Chromatography (HPLC) remains the pharmaceutical industry's gold standard for precise quantification[2], Thin-Layer Chromatography (TLC) serves as an indispensable, highly cost-efficient, and rapid first-line validation tool[3][4].

This guide objectively compares the performance of TLC against HPLC for the purity validation of 3-(Phenylsulfanyl)aniline hydrochloride, providing researchers with a self-validating experimental protocol grounded in chromatographic causality.

The Contenders: TLC vs. HPLC for Aniline Derivatives

When analyzing basic lipophilic compounds like 3-(Phenylsulfanyl)aniline, both TLC and HPLC offer distinct, complementary advantages[5][6]. HPLC provides unparalleled resolution, a lower limit of detection (LOD), and precise quantification[2]. However, TLC excels in its high matrix tolerance, rapid parallel processing capabilities, and the absolute certainty that all components—including highly retained polymeric impurities that might permanently bind to an HPLC column—remain visible on the plate[7].

Table 1: Performance Comparison for 3-(Phenylsulfanyl)aniline Purity Validation

MetricThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Primary Utility Rapid screening, reaction monitoring, qualitative purityPrecise quantification, impurity profiling
Analysis Time 5–10 minutes (parallel processing)15–30 minutes per sample (serial)
Stationary Phase Silica Gel 60 F254 (requires basic modifier)C18 Reverse Phase
Detection Limit (LOD) ~0.1–1 µg (Visual/UV)< 0.01 µg (UV/MS)
Cost per Analysis Very LowHigh
Risk of "Hidden" Peaks Zero (all components remain on the plate)Moderate (highly retained aggregates may not elute)

Mechanistic Insights: Overcoming the "Tailing" Phenomenon

A fundamental challenge in the chromatography of aniline derivatives is their basic nature. 3-(Phenylsulfanyl)aniline contains a primary amine that interacts strongly with the acidic silanol groups (Si-O-H) present on standard silica gel surfaces[8].

The Causality of Tailing: When the basic amine donates electron density to the acidic silanol proton, strong hydrogen bonding and partial ion-exchange occur. This causes the compound to partition unevenly between the stationary and mobile phases during elution, resulting in a "tailing" or streaking spot that obscures closely eluting impurities[8].

The Solution: To neutralize the stationary phase, a basic modifier such as 1% Triethylamine (TEA) or ammonia must be added to the mobile phase. The TEA competitively binds to the acidic silanol sites, masking them and allowing the 3-(Phenylsulfanyl)aniline to elute as a tight, symmetrical spot[8]. Furthermore, because the compound is supplied as a hydrochloride salt, it must be freebased prior to spotting to ensure consistent partitioning in the non-polar organic mobile phase.

Experimental Workflow: A Self-Validating TLC Protocol

To ensure trustworthiness, this protocol incorporates a self-validating 2D-TLC step to check for on-plate degradation (e.g., oxidation of the thioether to a sulfoxide)[8].

Step 1: Sample Preparation (Freebasing)

  • Dissolve 5 mg of 3-(Phenylsulfanyl)aniline hydrochloride in 1 mL of analytical-grade dichloromethane (DCM).

  • Add 1 drop of 1M NaOH (aq) or saturated NaHCO3 to neutralize the HCl salt.

  • Vortex and allow phase separation. Extract the organic (bottom) layer containing the free base.

Step 2: Mobile Phase Optimization & Chamber Saturation

  • Prepare the optimized mobile phase: Hexane / Ethyl Acetate (7:3, v/v) containing 1% Triethylamine (TEA)[8][9].

  • Pour 10 mL of the mobile phase into a twin-trough TLC chamber. Line the back with filter paper to ensure complete vapor saturation. Allow it to equilibrate for 15 minutes.

Step 3: Plate Spotting & 2D-TLC Validation

  • Use a glass capillary to spot 2 µL of the freebased sample onto a Silica Gel 60 F254 plate, 1.5 cm from the bottom edge[10].

  • Self-Validation (2D-TLC): Spot the sample in the bottom-left corner. Elute the plate, dry it, rotate it 90 degrees, and elute again in the same solvent. If the compound is stable, a single spot will appear on the diagonal. Off-diagonal spots indicate degradation catalyzed by the silica[8].

Step 4: Elution and Visualization

  • Place the plate in the saturated chamber and elute until the solvent front is 1 cm from the top.

  • Remove and dry the plate thoroughly in a fume hood to evaporate the TEA[8].

  • Primary Detection: Examine under UV light (254 nm). The conjugated system (two benzene rings and a thioether) strongly quenches the fluorescence, appearing as a dark spot against the green background[7][8].

  • Secondary Detection (Derivatization): Spray lightly with Ninhydrin reagent and heat at 105°C for 5 minutes. The primary aniline group will react to form a distinct colored spot, differentiating it from non-amine impurities like diphenyl disulfide[8].

TLC_Workflow A 1. Sample Prep (Freebasing HCl salt) B 2. Plate Spotting (Silica Gel 60 F254) A->B C 3. Chamber Saturation (Hexane:EtOAc:TEA) B->C D 4. Elution & Drying C->D E 5. Visualization (UV 254nm & Ninhydrin) D->E

Step-by-step workflow for the TLC purity validation of 3-(Phenylsulfanyl)aniline hydrochloride.

Comparative Data: Rf Values and Impurity Profiling

In a typical synthetic workflow, 3-(Phenylsulfanyl)aniline is prepared via the coupling of 3-chloroaniline (or a nitro precursor) with thiophenol[1]. Table 2 outlines the expected retardation factors (Rf) for the target compound and its common synthetic impurities using the optimized mobile phase.

Table 2: Expected Rf Values (Mobile Phase: Hexane/EtOAc 7:3 + 1% TEA)

CompoundStructural CharacteristicExpected Rf ValueUV 254nmNinhydrin Stain
3-(Phenylsulfanyl)aniline Target (Amine + Thioether)0.35 Active (Dark)Positive (Color)
Thiophenol Starting Material (Thiol)0.65ActiveNegative
Diphenyl disulfide Oxidation Byproduct0.80ActiveNegative
3-Chloroaniline Starting Material (Amine)0.45ActivePositive
3-(Phenylsulfinyl)aniline Degradation (Sulfoxide)0.15ActivePositive

Troubleshooting Decision Tree

If resolution is poor or spots are asymmetrical, systematic troubleshooting is required. The following logical relationship dictates the optimization path for aniline derivatives[8].

Troubleshooting Start Tailing Observed on Silica? Yes1 Yes Start->Yes1 No1 No Start->No1 Action1 Add 1% TEA to Mobile Phase Yes1->Action1 Success Optimal Rf (0.2-0.4) Symmetrical Spot No1->Success No1->Success Check2 Still Tailing? Action1->Check2 Check2->No1 Yes2 Yes Check2->Yes2 Action2 Switch to Neutral Alumina Plate or Deactivated Silica Yes2->Action2 Action2->Success

Decision tree for troubleshooting tailing and streaking in aniline derivative chromatography.

Conclusion

While HPLC is mandatory for the final quantitative release and regulatory filing of 3-(Phenylsulfanyl)aniline hydrochloride[2], TLC provides an unbeatable, self-validating mechanism for rapid purity checks, reaction monitoring, and qualitative impurity profiling[4]. By understanding the causality behind silanol-amine interactions and employing basic modifiers, researchers can ensure high-fidelity chromatographic separations.

References[5] Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. IntechOpen. Link[3] Chromatographic techniques for pharmaceutical analysis - IIP Series. IIP Series. Link[6] Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Triclinic Labs. Link[4] Thin-Layer Chromatography. Merck Millipore. Link[2] HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Outsourcing. Link[9] Exploring the World of Thin-Layer Chromatography: A Review. AWS. Link[7] Thin layer chromatography. Pharmaceutical Analysis. Link[10] Thin Layer Chromatography (TLC). AGA Analytical. Link[8] TLC Visualization Reagents. EPFL. Link[1] US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents. Link

Sources

Crystal Structure Determination of 3-(Phenylsulfanyl)aniline Hydrochloride: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte

3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1; PubChem CID: 122164312) [1] is a highly functionalized diaryl sulfide derivative utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Because pharmaceutical salts are highly prone to polymorphism—where the same chemical entity can crystallize into multiple distinct lattice arrangements—determining its exact three-dimensional crystal structure is paramount. Polymorphic variations directly dictate the salt's thermodynamic stability, hygroscopicity, dissolution rate, and ultimately, its bioavailability [2].

This guide provides a comprehensive, expert-level comparison of the methodologies used to determine and validate the crystal structure of 3-(Phenylsulfanyl)aniline hydrochloride, contrasting Single-Crystal X-ray Diffraction (SCXRD) with Powder X-ray Diffraction (PXRD) coupled with Crystal Structure Prediction (CSP).

Methodological Comparison: SCXRD vs. PXRD

When approaching the structural elucidation of an anilinium hydrochloride salt, researchers must choose the appropriate diffraction technique based on sample morphology and project phase.

Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous 3D structural elucidation, providing exact atomic coordinates, bond lengths, and hydrogen-bonding networks [3]. However, it requires a pristine, appropriately sized single crystal (typically 0.1–0.3 mm). Conversely, Powder X-ray Diffraction (PXRD) is utilized when only microcrystalline powder is available. While historically used just for phase identification, modern PXRD—when paired with Rietveld refinement and CSP—can solve structures ab initio [4].

Table 1: Comparative Matrix for Structural Elucidation
ParameterSingle-Crystal XRD (SCXRD)Powder XRD (PXRD) + CSP
Primary Output Unambiguous 3D atomic coordinates & absolute configuration.Phase identification, bulk purity, and structural modeling.
Sample Requirement Single, defect-free crystal (0.1 – 0.3 mm).10 – 50 mg of microcrystalline bulk powder.
Resolution Atomic level (< 0.8 Å resolution typical).Unit cell level (relies on structural modeling/Rietveld).
Data Collection Time 2 to 24 hours (depending on symmetry and source).10 minutes to 2 hours.
Key Advantage Direct observation of the

hydrogen bond network.
Represents the bulk material; no need to grow large crystals.
Limitation Crystal growth can be time-consuming and difficult.Peak overlap in complex low-symmetry structures.

Experimental Workflows & Causality

To ensure scientific integrity, the structural determination process must be a self-validating system . The protocol below utilizes SCXRD to solve the structure and PXRD to validate that the selected crystal represents the bulk synthesized material.

Polymorph Screening & Crystal Growth Protocol

The causality behind our solvent selection lies in the solubility profile of 3-(Phenylsulfanyl)aniline hydrochloride. As a salt, it exhibits high solubility in polar protic solvents (methanol, ethanol) and insolubility in non-polar antisolvents (hexane, diethyl ether).

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 50 mg of purified 3-(Phenylsulfanyl)aniline hydrochloride in 2 mL of Methanol (HPLC grade) to ensure complete dissociation and solvation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Vapor Diffusion Setup (Method A): Place the 5 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of Hexane. Seal the outer vial tightly.

    • Causality: Hexane vapor slowly diffuses into the methanol solution, gradually lowering the dielectric constant of the medium. This controlled supersaturation prevents rapid precipitation, favoring the thermodynamic growth of large, defect-free single crystals.

  • Slow Evaporation Setup (Method B): Dissolve a separate 50 mg aliquot in a 1:1 mixture of Dichloromethane (DCM) and Methanol. Puncture the cap with a single needle hole and leave at ambient temperature (20 °C).

    • Causality: DCM evaporates faster than methanol, slowly increasing the concentration of the solute until the metastable zone is breached, inducing nucleation.

SCXRD Data Collection and Refinement
  • Crystal Selection: Harvest a suitable crystal (e.g.,

    
     mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil to prevent solvent loss and degradation.
    
  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and a cryostream set to 100 K.
    • Causality: 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution. Mo K

      
       is chosen over Cu K
      
      
      
      to minimize X-ray absorption effects caused by the Sulfur and Chlorine atoms in the molecule.
  • Structure Solution: Integrate the frames and solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using Least-Squares minimization (SHELXL) via the Olex2 interface.

  • Hydrogen Bonding Analysis: Explicitly locate the anilinium protons from the difference Fourier map to confirm the

    
     hydrogen bonding network, which is the primary cohesive force in the crystal lattice.
    
Self-Validation: PXRD Bulk Verification
  • Theoretical Calculation: Generate a calculated PXRD pattern from the finalized SCXRD .cif file using Mercury software.

  • Experimental Collection: Grind the remaining bulk powder from the synthesis and collect a PXRD diffractogram (Cu K

    
    , 
    
    
    
    ).
  • Validation Loop: Overlay the experimental pattern with the calculated pattern. A 1:1 match in peak positions confirms phase purity and validates that the single crystal is highly representative of the bulk batch[4].

Data Presentation: Crystallographic Parameters

Below is a simulated summary of the crystallographic data comparing two hypothetical polymorphs (Form I and Form II) of 3-(Phenylsulfanyl)aniline hydrochloride discovered during the screening phase.

Table 2: Crystallographic Data and Refinement Parameters
ParameterForm I (Thermodynamic)Form II (Kinetic)
Empirical Formula


Formula Weight 237.75 g/mol 237.75 g/mol
Temperature 100(2) K100(2) K
Crystal System MonoclinicTriclinic
Space Group


Unit Cell Dimensions

Å,

Å,

Å

Å,

Å,

Å
Volume 1170.5 Å

650.2 Å

Z (Molecules per cell) 42
Density (calculated) 1.349 g/cm

1.214 g/cm

Goodness-of-fit on

1.0451.082
Final R indexes [I>2

(I)]

,


,

Data Interpretation: Form I exhibits a higher calculated density and a monoclinic space group, typical of a more efficiently packed, thermodynamically stable lattice driven by optimal


 interactions. Form II, obtained via rapid evaporation, is a kinetic polymorph with looser packing.

Structural Visualization & Workflow

The following diagram maps the self-validating experimental workflow, illustrating the divergence and eventual reconciliation of the SCXRD and PXRD methodologies.

Workflow API 3-(Phenylsulfanyl)aniline HCl (CAS 92902-55-1) Screen Polymorph Screening (Solvent/Antisolvent) API->Screen Purified Sample SlowEvap Slow Evaporation (MeOH / DCM) Screen->SlowEvap Method A VaporDiff Vapor Diffusion (EtOH / Hexane) Screen->VaporDiff Method B SCXRD Single-Crystal XRD (Complete 3D Structure) SlowEvap->SCXRD High-Quality Crystals PXRD Powder XRD + CSP (Phase ID & Purity) SlowEvap->PXRD Bulk Verification VaporDiff->PXRD Microcrystalline Powder Refine1 Olex2 / SHELXL Refinement SCXRD->Refine1 Diffraction Data Refine2 Rietveld Refinement PXRD->Refine2 Powder Pattern Refine1->PXRD Calc. Pattern for Validation CIF Final Crystallographic Information File (.cif) Refine1->CIF Solved Structure Refine2->CIF Solved Structure

Workflow for crystal structure determination of 3-(Phenylsulfanyl)aniline HCl.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122164312, 3-(Phenylsulfanyl)aniline hydrochloride." PubChem, [Link]

  • Chemistry World. "Exploring the advantages of single-crystal x-ray diffraction in pharma." Royal Society of Chemistry, [Link]

  • Molecular Pharmaceutics. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." American Chemical Society (ACS), [Link]

  • National Institutes of Health (PMC). "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Pharmaceutics, [Link]

Safety Operating Guide

Comprehensive Safety & Handling Guide: 3-(Phenylsulfanyl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, handling specialized aniline derivatives requires moving beyond basic compliance and understanding the mechanistic toxicology of the compounds we work with. 3-(Phenylsulfanyl)aniline hydrochloride (CAS: 92902-55-1) is a highly valuable chemical intermediate, but it presents a severe, dual-threat hazard profile.

This guide provides operational, step-by-step methodologies to ensure your laboratory can handle this compound safely, efficiently, and with total scientific rigor.

Mechanistic Toxicology: Understanding the Dual Threat

To design an effective safety protocol, we must first understand why this chemical is dangerous. 3-(Phenylsulfanyl)aniline hydrochloride poses two distinct physiological threats:

  • Local Corrosive Irritation (The Hydrochloride Salt): As a hydrochloride salt, this compound exists as a crystalline powder. Upon contact with the moisture in ocular mucosa, respiratory tracts, or sweat, it dissociates to cause severe local tissue irritation (GHS H315, H319) .

  • Systemic Hypoxia (The Aniline Moiety): The true danger lies in the aniline core. Aniline derivatives are highly lipophilic and rapidly absorb through the skin, lungs, and gastrointestinal tract. Once in the bloodstream, they undergo CYP450-mediated hepatic oxidation to form phenylhydroxylamine. This toxic metabolite directly oxidizes the ferrous (

    
    ) iron in hemoglobin to ferric (
    
    
    
    ) iron, forming methemoglobin . Because methemoglobin cannot bind oxygen, systemic exposure leads to rapid tissue hypoxia, cyanosis, and potentially fatal cardiac arrhythmias .

G A 3-(Phenylsulfanyl)aniline hydrochloride B Dermal Absorption / Inhalation A->B C Hepatic Metabolism (CYP450 Oxidation) B->C D Phenylhydroxylamine (Toxic Metabolite) C->D E Hemoglobin (Fe2+) Oxidation D->E F Methemoglobin (Fe3+) Formation E->F G Tissue Hypoxia & Cyanosis F->G

Mechanism of aniline-induced methemoglobinemia via phenylhydroxylamine.

Personal Protective Equipment (PPE) Matrix

Because 3-(Phenylsulfanyl)aniline hydrochloride is a solid powder, the primary exposure routes are inhalation of aerosolized dust and delayed dermal absorption from contaminated surfaces. Standard laboratory PPE is insufficient.

Table 1: Hazard Profile & Required PPE Specifications

Hazard CategoryGHS CodeToxicological ConsequenceRequired PPE Specification & Mechanistic Justification
Particulate Inhalation N/A (Solid)Rapid alveolar absorptionN95/P100 Respirator or PAPR: Prevents inhalation of fine crystalline dust which bypasses upper respiratory defenses.
Skin Irritation / Absorption H315Dermal methemoglobinemiaDouble-Gloving: Inner Nitrile (5 mil) + Outer Neoprene. Justification: Aniline permeates standard thin latex rapidly.
Eye Irritation H319Severe corneal damageChemical Splash Goggles: Must form a seal. Safety glasses do not protect against aerosolized powder.
Body Contamination N/ADelayed systemic toxicityTyvek® Suit or Elastic-Cuff Lab Coat: Prevents micro-dust from settling on personal clothing and skin.

Operational Workflow: Step-by-Step Methodology

Every protocol involving this compound must be a self-validating system designed to prevent aerosolization and contain the powder.

Phase 1: Preparation & Isolation
  • Verify Engineering Controls: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).

  • Establish a Contamination Boundary: Line the work surface inside the fume hood with anti-static, disposable bench paper. Tape down the edges to prevent drafts from lifting the paper.

  • Don PPE: Apply the double-glove system, ensuring the outer glove overlaps the cuff of your lab coat.

Phase 2: Execution (Weighing & Transfer)
  • Static Mitigation: Use an anti-static gun (Zerostat) on the weighing vessel to prevent the hydrochloride powder from jumping or aerosolizing during transfer.

  • Closed-System Weighing: Tare a sealable vial on the analytical balance. Transfer the powder using a clean metal spatula, seal the vial inside the hood, and then remove it for transport. Never transport unsealed powder across the laboratory.

Phase 3: Decontamination
  • Chemical Quenching: Wipe down the balance and spatulas with a mildly acidic solution (e.g., 1% acetic acid). Scientific context: The acid ensures any free aniline base is fully protonated into its water-soluble salt form.

  • Final Wash: Follow the acidic wipe with standard soap and water, then dispose of all wipes and bench paper in a segregated hazardous waste bin.

Workflow Prep 1. Risk Assessment & PPE Donning Hood 2. Fume Hood Setup & Anti-Static Prep->Hood Weigh 3. Closed-System Weighing Hood->Weigh Decon 4. Acidic Surface Decontamination Weigh->Decon Waste 5. Segregated Waste Disposal Decon->Waste

Standard operating procedure for handling highly toxic aniline derivatives.

Emergency Response & Disposal Plans

Even with rigorous protocols, laboratories must be prepared for accidental exposure.

Spill Response Protocol
  • DO NOT sweep dry powder. Sweeping generates highly toxic dust clouds.

  • Cover the spill gently with damp absorbent pads to suppress dust.

  • Carefully scoop the damp pads and powder into a sealable, chemically compatible container. Label immediately as "Toxic Organic Solid Waste - Aniline Derivative."

Medical Countermeasures & First Aid
  • Dermal Exposure: Remove contaminated clothing immediately. Flush the skin with copious amounts of water for at least 15 minutes. Do not use chemical solvents on the skin, as they can increase absorption rates.

  • Inhalation/Systemic Exposure: Move the victim to fresh air and administer 100% oxygen.

  • Clinical Monitoring: Standard pulse oximetry (

    
    ) is highly inaccurate in the presence of methemoglobin. Blood oxygen must be measured via co-oximetry .
    
  • Antidote: Ensure your occupational health provider is aware that Intravenous Methylene Blue (1-2 mg/kg) is the first-line antidote for symptomatic methemoglobinemia (levels >20%) .

Waste Segregation

Dispose of all 3-(Phenylsulfanyl)aniline hydrochloride waste (including contaminated gloves and bench paper) in dedicated, clearly labeled containers for Toxic Organic Solids . Do not mix this waste with strong oxidizers, as aniline derivatives can react violently.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122164312, 3-(Phenylsulfanyl)aniline hydrochloride." PubChem,[Link].

  • Harrison, J. H., & Jollow, D. J. "Contribution of aniline metabolites to aniline-induced methemoglobinemia." Molecular Pharmacology, vol. 32, no. 3, 1987, pp. 423-431.[Link].

  • Ravi, K. Y., et al. "Occupational inhalation of aniline fumes induced methemoglobinemea and hemolytic anemia precipitated days later." Indian Journal of Occupational and Environmental Medicine, vol. 18, no. 2, 2014, pp. 95-96.[Link].

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